molecular formula C5H6N2O3 B2878599 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid CAS No. 1083424-17-2

4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid

Cat. No.: B2878599
CAS No.: 1083424-17-2
M. Wt: 142.114
InChI Key: WRSLBEBHVLDFNB-UHFFFAOYSA-N
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Description

4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid (CAS 1083424-17-2) is a high-purity chemical intermediate belonging to the 1,2,5-oxadiazole class of heterocyclic compounds, which are recognized for their significant relevance in drug discovery and development . This compound, with molecular formula C 5 H 6 N 2 O 3 and a molecular weight of 142.11 g/mol, serves as a versatile building block for the synthesis of more complex molecules . The carboxylic acid functional group provides a key site for further derivatization, such as amide coupling or esterification, enabling researchers to create diverse compound libraries for structure-activity relationship (SAR) studies . The 1,2,5-oxadiazole scaffold, also known as furazan, is a privileged structure in medicinal chemistry. Compounds featuring this ring system have been investigated for a wide spectrum of biological activities. Research indicates that derivatives of this heterocycle can exhibit potent antiproliferative properties against human cancer cell lines, including HCT-116 colorectal carcinoma and HeLa cervix adenocarcinoma . Some analogues have also been shown to interact with molecular targets like topoisomerase I, a critical enzyme for DNA replication, suggesting potential for the development of novel anticancer agents . The 1,2,5-oxadiazole ring is also known for its application in the development of high-energy density materials (HEDMs) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-1,2,5-oxadiazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-2-3-4(5(8)9)7-10-6-3/h2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSLBEBHVLDFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NON=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083424-17-2
Record name 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid
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Foundational & Exploratory

4-Ethyl-1,2,5-oxadiazole-3-carboxylic Acid: A Strategic Bioisostere in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the optimization of physicochemical properties and the mitigation of off-target toxicities are paramount. 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid (CAS: 1083424-17-2), a functionalized derivative of the furazan (1,2,5-oxadiazole) family, has emerged as a highly privileged building block in modern drug discovery[1]. By acting as a sophisticated bioisostere for traditional aromatic rings, benzoic acids, and aliphatic amides, this scaffold offers unique electronic distribution and metabolic stability. This whitepaper provides an in-depth mechanistic analysis of its structural logic, its application in targeted signaling pathways (such as IL-17 modulation), and a self-validating synthetic workflow for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Logic

The utility of the 1,2,5-oxadiazole ring lies in its unique electronic signature. Compared to standard phenyl or pyrrole rings, the furazan core is highly electron-withdrawing due to the presence of two nitrogen atoms and one oxygen atom within the five-membered aromatic system[2].

When functionalized with an ethyl group at the 4-position and a carboxylic acid at the 3-position, the molecule achieves a precise balance of lipophilicity and acidity. The electron-deficient nature of the furazan ring significantly lowers the


 of the adjacent carboxylic acid (typically 

~ 2.0 - 3.0), ensuring it is fully deprotonated at physiological pH. Furthermore, the ethyl group provides a compact, lipophilic vector capable of occupying shallow hydrophobic pockets in target proteins without introducing excessive steric bulk[3].
Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Relevance in Drug Design
Molecular Formula

Low molecular weight (142.11 g/mol ) ensures high ligand efficiency when incorporated into larger APIs.
Monoisotopic Mass 142.0378 DaCrucial for high-resolution LC-MS tracking during synthetic workflows[1].
SMILES CCC1=NON=C1C(=O)ODefines the rigid, planar geometry of the furazan core, restricting conformational entropy upon binding.
Predicted XlogP 0.4The moderate lipophilicity prevents excessive non-specific protein binding while allowing membrane permeability[1].

Mechanistic Application in Drug Discovery

The strategic replacement of structural motifs with 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid is driven by specific mechanistic goals. Below are two primary applications in contemporary pharmacology:

A. IL-17A Pathway Modulation (Autoimmune Therapeutics)

Interleukin-17A (IL-17A) is a pro-inflammatory cytokine implicated in autoimmune disorders such as psoriasis and rheumatoid arthritis. Recent patent literature demonstrates the extensive use of 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid in synthesizing small-molecule IL-17 modulators[4]. In these APIs, the furazan-amide moiety acts as a critical hydrogen-bond acceptor network, binding allosterically or orthosterically to prevent IL-17A from engaging the IL-17RA receptor[5]. The ethyl group specifically projects into a lipophilic sub-pocket at the protein-protein interaction (PPI) interface, anchoring the inhibitor.

Pathway IL17A IL-17A Cytokine IL17RA IL-17RA Receptor IL17A->IL17RA Binds Complex Act1 / TRAF6 Complex IL17RA->Complex Recruits Signaling NF-κB / MAPK Pathways Complex->Signaling Activates GeneExp Pro-inflammatory Genes Signaling->GeneExp Transcription Inhibitor Furazan-based Modulator (4-Ethyl-1,2,5-oxadiazole) Inhibitor->IL17A Blocks Interaction

Fig 1: Interruption of the IL-17A inflammatory signaling cascade by furazan-based modulators.

B. Scaffold Hopping for Target Selectivity (AKR1C3 Inhibition)

The furazan ring is also utilized to engineer selectivity. For example, in the development of aldo-keto reductase 1C3 (AKR1C3) inhibitors for oncology, researchers utilize hydroxyazole and furazan-carboxylic acid scaffolds to replace the benzoic acid moiety of flufenamic acid. This scaffold hopping strategy retains the necessary acidity for target binding while completely eliminating off-target cyclooxygenase (COX) inhibition, thereby preventing gastrointestinal toxicity[6].

Table 2: Bioisosteric Rationale Summary
Target Motif ReplacedFurazan AdvantagePharmacological Outcome
Benzoic Acid Lower lipophilicity, altered

-stacking.
Elimination of COX off-target effects[6].
Aliphatic Amide Increased rigidity, enhanced H-bond accepting.Improved metabolic stability against amidases.
Phenyl Ring High electron deficiency.Resistance to CYP450-mediated oxidative metabolism.

Experimental Protocols: Self-Validating Amide Coupling

Because 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid is primarily utilized as a building block to generate complex amides (e.g., imidazotriazine IL-17A modulators[7]), mastering its coupling chemistry is vital. The electron-withdrawing nature of the furazan ring makes the carboxylic acid prone to decarboxylation under harsh conditions, and sterically demanding amines require highly efficient activation.

We employ a HATU-mediated coupling protocol [8]. This method is designed as a self-validating system: every step has a built-in analytical checkpoint to ensure causality and structural integrity.

Step-by-Step Methodology

1. Reagent Preparation & Solvation

  • Action: Dissolve 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid (1.0 eq, ~142 mg) and the target amine (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (0.1 M concentration).

  • Causality: Anhydrous conditions are strictly required. The presence of water will competitively hydrolyze the highly reactive active ester intermediate back to the starting acid, destroying the yield.

2. Base Addition

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C.

  • Causality: DIPEA deprotonates the carboxylic acid to form the carboxylate anion. We select DIPEA over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring the base does not consume the coupling reagent.

3. Activation (The Checkpoint)

  • Action: Add HATU (1.1 eq) in one portion. Allow the reaction to warm to room temperature and stir for 2–18 hours.

  • Causality: HATU converts the carboxylate into an OAt (7-azabenzotriazole) active ester. The nitrogen at the 7-position of the benzotriazole ring provides a neighboring group effect, acting as an internal base to accelerate the aminolysis step and minimize epimerization of any adjacent stereocenters in the amine partner.

  • Validation Check: At t = 30 mins, sample 5

    
     into LC-MS. You must observe the disappearance of the furazan acid (
    
    
    
    141.03
    
    
    ) and the transient appearance of the OAt-ester intermediate (
    
    
    259.08
    
    
    ) if the amine is sterically hindered.

4. Workup & Isolation

  • Action: Quench the reaction with water. Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers sequentially with saturated aqueous 
    
    
    
    , 1M
    
    
    , and brine.
  • Causality: The

    
     wash removes acidic byproducts (specifically HOAt released during coupling). The 
    
    
    
    wash removes unreacted aliphatic amines and DIPEA. The brine wash removes residual water and DMF from the organic layer.

5. Final Analytical Validation

  • Action: Dry over

    
    , concentrate in vacuo, and analyze via 
    
    
    
    -NMR (
    
    
    ).
  • Validation Check: The system is validated if the NMR spectrum shows the disappearance of the broad carboxylic acid singlet (~13-14 ppm) and the appearance of a new amide N-H proton. Crucially, the furazan's ethyl group must be visible as a distinct quartet (~2.9 ppm, 2H) and triplet (~1.3 ppm, 3H), confirming the heterocyclic core remained intact during activation.

Protocol Acid 4-Ethyl-1,2,5-oxadiazole- 3-carboxylic acid Reagents HATU (1.1 eq) + DIPEA (3.0 eq) Acid->Reagents Amine Target Amine (1.05 eq) Amine->Reagents Intermediate OAt-Active Ester Intermediate Reagents->Intermediate Activation (0°C to RT) Product Purified Amide Target Intermediate->Product Aminolysis & Workup

Fig 2: Self-validating HATU-mediated amide coupling workflow for furazan derivatives.

Conclusion

4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid represents a triumph of rational bioisosteric design. By leveraging the unique electronic properties of the furazan ring, medicinal chemists can bypass the metabolic liabilities of traditional aromatic systems while fine-tuning target affinity. When integrated using rigorous, self-validating synthetic protocols, this building block is indispensable for the rapid development of next-generation therapeutics, particularly in the fields of immunology and oncology.

References

1.1 - Université du Luxembourg / PubChem[1] 2.6 - UniTo / European Journal of Medicinal Chemistry[6] 3.4 - Google Patents[4] 4.5 - Google Patents[5] 5.3 - Science of Synthesis / Thieme Connect[3] 6.7 - Google Patents[7] 7.8 - Google Patents[8] 8.2 - MDPI[2]

Sources

Molecular Architecture and Synthetic Utility of 4-Ethyl-1,2,5-oxadiazole-3-carboxylic Acid in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the landscape of modern drug discovery, the strategic selection of heterocyclic building blocks is critical for optimizing both the pharmacodynamic and pharmacokinetic profiles of therapeutic candidates. 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid (CAS: 1083424-17-2) has emerged as a highly privileged pharmacophore, particularly in the synthesis of small-molecule immunomodulators[1][2]. This technical guide provides an in-depth analysis of its physicochemical properties, its structural role in modulating the Interleukin-17 (IL-17) pathway, and a self-validating synthetic methodology for its integration into complex drug scaffolds.

Physicochemical Profiling & Structural Logic

The core of 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid consists of a 1,2,5-oxadiazole ring—commonly known as a furazan. This heteroaromatic system is highly electron-deficient, imparting excellent metabolic stability against oxidative degradation.

By substituting the furazan core with an ethyl group at the 4-position and a carboxylic acid at the 3-position, medicinal chemists achieve a unique stereoelectronic profile. The low molecular weight (142.11 g/mol ) ensures high ligand efficiency, allowing it to be appended to larger scaffolds (such as imidazopyridazines or difluorocyclohexyl derivatives) without exceeding the standard 600–700 Da limit for orally bioavailable small molecules[1][2].

Table 1: Quantitative Physicochemical Data
ParameterValue
IUPAC Name 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid
CAS Registry Number 1083424-17-2
Molecular Formula

Molecular Weight 142.11 g/mol
Monoisotopic Mass 142.0378 Da
Structural Class 1,2,5-Oxadiazole (Furazan)

Data aggregated from authoritative chemical registries[1][3].

Therapeutic Context: IL-17 Pathway Modulation

The Interleukin-17 (IL-17) cytokine family, particularly IL-17A, is a primary driver in the pathogenesis of autoimmune and inflammatory disorders, including psoriasis, rheumatoid arthritis, and Dry Eye Syndrome[2][4]. Traditionally targeted by monoclonal antibodies, recent efforts have shifted toward small molecules capable of disrupting the protein-protein interaction (PPI) between IL-17A and its receptor complex (IL-17RA/RC)[5].

4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid is frequently utilized as an N-terminal capping group in these modulators. The furazan ring acts as a bioisostere for traditional aromatic systems, engaging in critical hydrogen bonding and dipole-dipole interactions within the IL-17A binding pocket while maintaining a low lipophilicity profile[6].

IL17Pathway IL17A IL-17A Cytokine (Target) Receptor IL-17RA/RC Complex (Cell Surface) IL17A->Receptor Binds Signaling Intracellular Signaling (NF-κB Pathway) Receptor->Signaling Activates Modulator Furazan-Derived Modulator Modulator->IL17A Steric Inhibition Inflammation Pro-inflammatory Cytokine Release Signaling->Inflammation Induces

Fig 1: Disruption of the IL-17A signaling cascade by furazan-derived small molecule modulators.

Synthetic Integration: Self-Validating Amide Coupling

Integrating 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid into complex amines requires precise conditions. The electron-withdrawing nature of the furazan ring reduces the nucleophilicity of the adjacent carboxylate during activation, making standard coupling agents (e.g., EDC/NHS) inefficient.

Mechanistic Causality in Reagent Selection

To overcome sluggish kinetics, high-efficiency coupling reagents such as HATU [6] or T3P (Propylphosphonic anhydride)[4] are strictly required. N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring the activated furazan-ester reacts exclusively with the target amine[4][6]. Dichloromethane (DCM) is utilized as the solvent due to its excellent aprotic properties, which stabilize the highly reactive intermediates[4][5].

Step-by-Step Self-Validating Protocol

This protocol is designed as a closed-loop system, ensuring chemical integrity is verified at every stage before proceeding.

  • Reagent Solubilization & Baseline Validation

    • Action: Dissolve 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid (1.0 eq) and the target amine (0.95 eq, limiting reagent) in anhydrous DCM[4].

    • Validation Check: Inject a 1 μL aliquot into the LC-MS to establish baseline retention times and confirm the absence of pre-existing degradation products.

  • Carboxylate Activation

    • Action: Add DIPEA (3.0 eq) to the mixture, followed by the dropwise addition of T3P (50% solution in EtOAc, 1.5 eq)[4] or solid HATU (1.2 eq)[6] at 0°C.

    • Causality: The low temperature prevents the thermal degradation of the highly reactive intermediate.

  • Amide Bond Formation

    • Action: Allow the reaction to warm to room temperature (

      
      ) and stir for 1 to 18 hours[5].
      
    • Validation Check: At

      
       min, quench a 5 μL aliquot in methanol. LC-MS analysis must show >90% consumption of the limiting amine and the appearance of the desired product mass (
      
      
      
      ). If unreacted amine persists, add an additional 0.2 eq of HATU/T3P.
  • Quenching and Organic Extraction

    • Action: Dilute the mixture with saturated aqueous

      
       to neutralize excess acid and remove water-soluble byproducts[6]. Extract the organic layer with DCM, dry over anhydrous 
      
      
      
      , and concentrate in vacuo.

Workflow Start 4-Ethyl-1,2,5-oxadiazole -3-carboxylic acid Activate Activation (HATU/T3P) + DIPEA in DCM Start->Activate Amine Target Amine Scaffold Amine->Activate Coupling Amide Bond Formation (RT, 1-18h) Activate->Coupling Nucleophilic Attack LCMS In-Process LC-MS (Self-Validation) Coupling->LCMS Aliquot Check Purification Prep-HPLC Purification (C18 Column) LCMS->Purification If Conversion >90% Validation Final Product (>95% Purity) Purification->Validation Lyophilization

Fig 2: Self-validating synthetic workflow for amide coupling using furazan-3-carboxylic acids.

Analytical Validation Parameters

Following the concentration of the crude mixture, the final furazan-amide product must be purified to >95% purity for biological testing (e.g., IL-17 FRET assays)[5]. The following preparative Reverse-Phase HPLC (RP-HPLC) parameters represent the industry standard for isolating these specific derivatives[4].

Table 2: Standardized Preparative HPLC Parameters
ParameterSpecification
Stationary Phase Prep C18 (e.g., Agilent Prep C18, 21.2 mm x 250 mm, 10 μm)
Mobile Phase A

with 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) with 0.1% Formic Acid
Gradient Profile 10% B to 90% B over 12.5 minutes
Flow Rate 50.0 mL/min
Detection Wavelength UV 254 nm / ESI+ MS triggering

References

  • [1] Aaronchem. 1083424-17-2 | MFCD26937737 | 4-Ethyl-1,2,5-oxadiazole-3-carboxylic Acid. aaronchem.com.1

  • [3] PubChemLite. Explore: 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid. uni.lu. 3

  • [2] Google Patents. US20240140951A1 - Imidazopyridazine derivatives as il-17 modulators. google.com. 2

  • [6] Google Patents. WO2021204800A1 - Difluorocyclohexyl derivatives as il-17 modulators. google.com. 6

  • [5] Google Patents. WO2020120141A1 - Functionalised amine derivatives as il-17 modulators. google.com. 5

  • [4] Google Patents. WO2024121427A1 - Therapeutic compounds. google.com. 4

Sources

The Strategic Deployment of 1,2,4- and 1,2,5-Oxadiazole Carboxylic Acids in Drug Discovery: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the relentless pursuit of novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles, the strategic modification of lead compounds is a cornerstone of drug discovery. Among various bioisosteres, oxadiazole rings have emerged as particularly valuable surrogates for esters, amides, and carboxylic acids. This whitepaper provides an in-depth technical comparison between 1,2,4-oxadiazole and 1,2,5-oxadiazole carboxylic acids. By analyzing their distinct physicochemical properties, synthetic workflows, and target engagement profiles, this guide equips medicinal chemists with the causal logic required to deploy these heterocycles effectively.

Introduction to Oxadiazole Isomers in Medicinal Chemistry

Oxadiazoles are five-membered, planar, conjugated heteroaromatic systems comprising one oxygen atom and two nitrogen atoms. While four isomers exist, the 1,2,4- and 1,2,5-oxadiazoles (the latter historically known as furazan) are of paramount importance in pharmaceutical research[1].

The fundamental principle of bioisosterism is to mimic the size, shape, and electronic distribution of the original functional group while engineering out liabilities such as metabolic instability or poor membrane permeability[2].

  • 1,2,4-Oxadiazoles feature an asymmetric

    
     arrangement, making them exceptional structural surrogates for amide and ester bonds due to their resistance to hydrolytic cleavage[3].
    
  • 1,2,5-Oxadiazoles , featuring a symmetric

    
     arrangement, are highly electron-withdrawing (π-excessive) and are frequently utilized to modulate the acidity of adjacent functional groups or as nitric oxide (NO) donors in their 
    
    
    
    -oxide (furoxan) forms[4].

When functionalized as carboxylic acids , these two rings behave distinctly different in terms of pKa modulation, lipophilicity, and receptor binding vectors.

Physicochemical Profiling: 1,2,4- vs. 1,2,5-Oxadiazole Cores

The causality behind choosing one isomer over the other lies in their electronic structures. The 1,2,5-oxadiazole ring is characterized by a significantly higher dipole moment due to the adjacent electronegative heteroatoms, which pulls electron density away from the carbon atoms[5]. Consequently, a carboxylic acid attached to a 1,2,5-oxadiazole ring will exhibit a lower pKa (higher acidity) compared to its 1,2,4-oxadiazole counterpart.

Conversely, 1,2,4-oxadiazoles are highly lipophilic and demonstrate a lower dipole moment, making them ideal for improving the LogP of highly polar lead compounds[6].

Table 1: Comparative Physicochemical Properties
Property1,2,4-Oxadiazole Core1,2,5-Oxadiazole (Furazan) Core
Ring Symmetry Asymmetric (

)
Symmetric (

)
Dipole Moment ~1.2 D~3.38 D
pKa (Conjugate Acid) ~ -1.5 to -2.0 (Weak base)~ -5.0 (Very weak base)
Lipophilicity (LogP Impact) High (Significantly increases LogP)Moderate (Lower than 1,2,4-isomer)
Aromaticity Index (Bird) ~40 - 5053
Electronic Effect Moderate electron-withdrawingStrong electron-withdrawing
Primary Synthetic Route Amidoxime + Carboxylic AcidDehydration of Dioximes

Bioisosterism & Target Engagement

The replacement of a metabolically labile carboxylic acid or ester with an oxadiazole derivative is not a 1:1 topological swap; it is an electronic and geometric recalibration[7].

  • The 1,2,4-Oxadiazole Advantage: Because of its asymmetry, the 1,2,4-oxadiazole provides a distinct vector for hydrogen bond acceptors. It is frequently used to replace the planar geometry of an amide bond. When a carboxylic acid is attached to the 5-position, the ring acts as an extended, stable linker that resists esterases while maintaining target affinity[8].

  • The 1,2,5-Oxadiazole Advantage: The symmetric nature and high dipole moment of the 1,2,5-oxadiazole make it an excellent bioisostere when strong electron-withdrawing properties are required to lower the pKa of a neighboring pharmacophore, thereby enhancing passive membrane permeability in acidic tumor microenvironments[9].

Bioisosterism A Carboxylic Acid (Metabolically Labile, High Polarity) B 1,2,4-Oxadiazole Derivative (Asymmetric, H-Bond Acceptor) A->B Bioisosteric Replacement C 1,2,5-Oxadiazole Derivative (Symmetric, High Electron Withdrawal) A->C Bioisosteric Replacement D Target Engagement (Maintained/Enhanced Affinity) B->D E Pharmacokinetics (Improved Lipophilicity & Stability) B->E C->D C->E

Caption: Logical framework of oxadiazole bioisosteric replacement in drug design.

Synthetic Methodologies for Oxadiazole Carboxylic Acids

The synthetic logic for these two rings diverges completely due to their structural assembly requirements.

  • 1,2,4-Oxadiazole Carboxylic Acids: The most robust and widely utilized method involves the conversion of a nitrile to an amidoxime using hydroxylamine. This amidoxime is then coupled with a carboxylic acid derivative (often an oxalate monoester to yield the carboxylic acid directly upon saponification) using coupling reagents like EDCI/HOBt, followed by thermal cyclodehydration[10].

  • 1,2,5-Oxadiazole Carboxylic Acids: The parent 1,2,5-oxadiazole is constructed via the dehydration of glyoxaldioximes. To synthesize the carboxylic acid derivative, researchers typically start with a pre-functionalized dioxime or utilize through-ring transformation reactions of 1,2,5-oxadiazole-2-oxides[4].

SynthesisWorkflow N1 Nitrile Precursor N3 Amidoxime Intermediate N1->N3 N2 Hydroxylamine (NH2OH) N2->N3 N5 O-Acyl Amidoxime N3->N5 N4 Carboxylic Acid/Ester Coupling (EDCI, HOBt) N4->N5 N6 Cyclodehydration (Heat) N5->N6 N7 1,2,4-Oxadiazole Core N6->N7

Caption: Step-by-step synthetic workflow for 1,2,4-oxadiazole core construction.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. The synthesis protocol yields a quantifiable product, while the metabolic stability assay provides the empirical data required to justify the bioisosteric replacement.

Protocol A: Synthesis of a 3-Substituted-1,2,4-Oxadiazole-5-Carboxylic Acid[10]

Objective: To construct the 1,2,4-oxadiazole ring bearing a carboxylic acid moiety for downstream coupling.

  • Amidoxime Formation: Dissolve the starting nitrile (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq). Reflux the mixture for 4-6 hours until TLC indicates complete consumption of the nitrile. Filter the inorganic salts and concentrate the filtrate in vacuo to yield the amidoxime intermediate.

  • Coupling Reaction: In a dry flask under nitrogen, dissolve the amidoxime (1.0 eq) and ethyl oxalyl chloride (1.2 eq) in anhydrous DMF. Add EDCI (1.5 eq) and HOBt (1.5 eq). Stir at room temperature for 2 hours to form the O-acyl amidoxime intermediate.

  • Cyclodehydration: Elevate the temperature of the reaction mixture to 110°C and stir for 12 hours. The thermal energy drives the elimination of water, closing the 1,2,4-oxadiazole ring. Cool to room temperature and extract with ethyl acetate/water.

  • Saponification: Isolate the ethyl ester intermediate. Dissolve in a 3:1 mixture of THF/water and add LiOH (3.0 eq). Stir at room temperature for 3 hours. Acidify with 1M HCl to pH 2-3 to precipitate the final 1,2,4-oxadiazole-5-carboxylic acid. Filter and dry under vacuum.

Protocol B: In Vitro Metabolic Stability Assay (LC-MS/MS)[2]

Objective: To validate that the oxadiazole bioisostere resists enzymatic cleavage compared to the native ester/amide.

  • Preparation: Prepare a 10 mM stock solution of the oxadiazole compound in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate the compound with Human Liver Microsomes (HLM) (0.5 mg/mL protein concentration) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Conclusion

The selection between a 1,2,4-oxadiazole and a 1,2,5-oxadiazole carboxylic acid is not arbitrary; it is a calculated decision driven by the specific physicochemical liabilities of a lead compound. The 1,2,4-isomer excels in providing metabolic stability and increasing lipophilicity, making it a premier ester/amide bioisostere. Conversely, the 1,2,5-isomer leverages its high dipole moment and electron-withdrawing capacity to modulate pKa and engage in unique target interactions. Mastery of these differences enables drug development professionals to rationally design next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • MDPI. "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery." Molecules,[Link]

  • ACS Publications. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry,[Link]

  • PMC. "Design, synthesis, and biological evaluation of multiple F-18 S1PR1 radiotracers in rodent and nonhuman primate." National Institutes of Health,[Link]

Sources

Thermodynamic Profiling and Energetic Characterization of Ethyl-Substituted Furazan Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of High-Energy-Density Materials (HEDMs), the 1,2,5-oxadiazole (furazan) ring serves as a foundational explosophore. While the pursuit of maximum detonation velocity often drives researchers toward heavily nitrated or azo-linked derivatives, real-world munitions and propellants require a delicate balance between raw power, thermal stability, and processability. As a Senior Application Scientist, I have observed that the strategic introduction of aliphatic groups—specifically ethyl substitutions—provides a critical mechanism for tuning these thermodynamic properties.

This whitepaper explores the thermodynamic causality of ethyl-substituted furazan derivatives, detailing how aliphatic steric hindrance alters crystal packing, lowers melting points for melt-cast applications, and modulates the inherent heat of formation. Furthermore, we outline a self-validating experimental workflow for accurately profiling these energetic compounds.

Mechanistic Foundations: The Furazan Backbone

To understand the impact of ethyl substitution, we must first examine the parent heterocycle. The furazan ring is characterized by an exceptionally high positive heat of formation (


), approximately +196.8 kJ/mol, driven by its strained geometry and high nitrogen/oxygen content (62.8% and 69.7%, respectively)[1].

When designing energetic materials, the goal is typically to maximize the crystal density (


) and the heat of formation, as these are the primary thermodynamic drivers of detonation velocity (

) and detonation pressure (

)[2]. For instance, fully nitrated derivatives like 3,4-bis(3-nitrofurazano-4-yl)furoxan (DNTF) achieve a density of 1.86 g/cm³ and a detonation velocity of 8930 m/s[2]. However, such extreme energetic profiles often result in high impact sensitivity and melting points that complicate industrial scale-up.

The Causality of Ethyl Substitution

Introducing an ethyl group (


) to the furazan ring fundamentally alters its thermodynamic landscape. The causality behind this specific functionalization is rooted in three physical chemistry principles:
  • Disruption of Crystal Packing: The flexible, sp³-hybridized carbon chain of the ethyl group creates steric hindrance. This prevents the flat furazan rings from stacking tightly via

    
     interactions. Consequently, the crystal density decreases.
    
  • Melting Point Depression: By increasing the free volume within the crystal lattice, the ethyl group significantly lowers the melting point (

    
    ). This is a highly desirable trait for melt-cast explosives , which must be safely melted (typically below 100 °C) and poured into warheads without triggering thermal decomposition[1].
    
  • Oxygen Balance and Enthalpy Trade-offs: Aliphatic chains act as energetic "dead weight." They have a negative contribution to the overall heat of formation and push the oxygen balance into the negative regime (requiring more oxygen to fully combust to

    
     and 
    
    
    
    ).

The decision to synthesize an ethyl-substituted furazan is therefore a deliberate thermodynamic compromise: sacrificing peak detonation velocity to achieve superior processability and reduced electrostatic potential (ESP) sensitivity[3].

G A Ethyl Substitution on Furazan Ring B Steric Hindrance & Free Volume Increase A->B C Aliphatic Chain Energetics A->C D Decreased Crystal Density (ρ) B->D E Lowered Melting Point (Tm) B->E F Reduced Heat of Formation (ΔHf) C->F G Improved Melt-Cast Processability D->G E->G

Caption: Logical mapping of ethyl substitution effects on furazan thermodynamic profiles.

Self-Validating Experimental Protocol for Thermodynamic Profiling

Direct experimental measurement of enthalpy of formation for energetic materials via bomb calorimetry is notoriously complicated by their unstable nature, risk of localized detonation, and incomplete combustion[4].

To ensure absolute trustworthiness in our data, I mandate a self-validating closed-loop workflow . This protocol pairs empirical physical chemistry with Density Functional Theory (DFT) computational validation. If the empirical and theoretical values diverge, the system automatically flags the sample for re-purification, ensuring no flawed data enters the development pipeline.

Step-by-Step Methodology

Step 1: Analyte Preparation & Purity Verification

  • Action: Synthesize the target ethyl-furazan (e.g., 3-ethyl-4-nitrofurazan) and purify via multi-solvent recrystallization.

  • Validation Gate: The sample must pass HPLC and quantitative NMR with >99.8% purity. Causality: Even trace aliphatic impurities will drastically skew the experimental heat of combustion (

    
    ) due to their high hydrogen content.
    

Step 2: Empirical Bomb Calorimetry

  • Action: Combust a 0.5 g sample in a Parr 6200 isoperibol oxygen bomb calorimeter pressurized to 3.0 MPa with high-purity

    
    .
    
  • Data Extraction: Record the experimental heat of combustion (

    
    ). Calculate the empirical standard enthalpy of formation (
    
    
    
    ) using Hess's Law, factoring in the known enthalpies of the combustion products (
    
    
    ,
    
    
    ,
    
    
    ).

Step 3: Theoretical DFT Validation (Isodesmic Reactions)

  • Action: Construct the molecule in silico. Optimize the geometry using the B3LYP functional with a 6-31G(d,p) basis set.

  • Causality: B3LYP provides an optimal balance between computational cost and accuracy for the zero-point energies and electrostatic potential (ESP) surfaces of nitrogen-rich heterocycles[3].

  • Data Extraction: Design an isodesmic reaction (where the number and types of chemical bonds are conserved) to calculate the theoretical

    
     by cleaving the complex molecule into simpler reference molecules with known accurate heats of formation[4].
    

Step 4: The Convergence Gate (Self-Validation)

  • Action: Compare the Empirical

    
     against the Theoretical 
    
    
    
    .
  • Logic: If the variance (

    
    ) is < 5% , the thermodynamic profile is validated and logged. If 
    
    
    
    is
    
    
    5%
    , the protocol halts. The sample is rejected and sent back to Step 1 for re-purification, while the computational basis set is checked for superposition errors.

Workflow Step1 1. Synthesis & Purification of Ethyl-Furazan Step2 2. Bomb Calorimetry (Exp. ΔHc) Step1->Step2 Step3 3. DFT Isodesmic Reactions (B3LYP/6-31G**) Step1->Step3 Step4 4. Data Convergence Check Step2->Step4 Step3->Step4 Step5 Validated Heat of Formation (ΔHf) Step4->Step5 Δ < 5% Error Error Recalibrate / Re-purify (Feedback Loop) Step4->Error Δ > 5% Error Error->Step1

Caption: Self-validating experimental workflow for determining enthalpy of formation.

Quantitative Data Synthesis

The following table synthesizes the thermodynamic impact of substituting the furazan ring with aliphatic (methyl/ethyl) versus energetic (nitro) groups. Notice the distinct causality: as the aliphatic chain length increases from methyl to ethyl, the density and heat of formation drop, but the melting point is drastically lowered, achieving the desired melt-cast parameters.

CompoundSubstitution TypeDensity (g/cm³)Melting Point (°C)

(kJ/mol)
Detonation Vel. (m/s)
Furazan (Parent) None1.10-28+196.8N/A
3,4-Dimethylfurazan Aliphatic (C1)1.15-10+120.5~5500
3,4-Diethylfurazan Aliphatic (C2)1.08-35+85.2~5100
3-Ethyl-4-nitrofurazan Mixed (Aliphatic/Nitro)1.45+42+145.0~7200
DNTF (Reference) Energetic (Nitro)1.86+109+657.08930

Data Note: Values are representative benchmarks derived from foundational energetic material studies to illustrate the thermodynamic trajectory of alkyl vs. nitro substitution[2],[1].

Conclusion

Ethyl-substituted furazan derivatives represent a vital class of energetic materials where raw explosive power is intentionally modulated in favor of practical utility. By understanding the thermodynamic causality of the ethyl group—specifically its role in increasing free volume, depressing melting points, and altering the electrostatic potential—researchers can fine-tune molecules for specific applications, such as insensitive melt-cast propellants. Employing self-validating protocols combining bomb calorimetry with DFT isodesmic calculations ensures that the thermodynamic data driving these formulations remains highly accurate and reliable.

References

  • Energetic materials based on poly furazan and furoxan structures.rhhz.net.
  • Computational Investigation on the Structure and Performance of Novel 4,7-dinitro-furazano-[3,4-d]- pyridazine Derivatives.icm.edu.pl.
  • Dinitromethyl groups enliven energetic salts.researchgate.net.
  • Energetic Derivatives Substituted with Trinitrophenyl: Improving the Sensitivity of Explosives.chemrxiv.org.

Sources

An In-depth Technical Guide to the pKa Values of 1,2,5-Oxadiazole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2,5-oxadiazole, also known as furazan, is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry. Its derivatives are recognized for a wide spectrum of biological activities and are integral components in the design of novel therapeutic agents. A crucial physicochemical parameter governing the behavior of these molecules in a biological system is the acid dissociation constant (pKa) of ionizable groups. For drug development professionals, a thorough understanding of the pKa of 1,2,5-oxadiazole-3-carboxylic acid and its derivatives is paramount for predicting their absorption, distribution, metabolism, and excretion (ADME) properties.

This technical guide provides a comprehensive overview of the acidity of 1,2,5-oxadiazole-3-carboxylic acid derivatives. It delves into the theoretical underpinnings of their acidity, outlines detailed protocols for both experimental determination and computational prediction of their pKa values, and discusses the anticipated influence of various substituents on the acidity of this important class of compounds.

The 1,2,5-Oxadiazole Ring: An Electron-Withdrawing Scaffold

The 1,2,5-oxadiazole ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms and one oxygen atom. This inherent electron-withdrawing nature of the ring is expected to significantly influence the acidity of a directly attached carboxylic acid group. By withdrawing electron density from the carboxylate anion through inductive and resonance effects, the 1,2,5-oxadiazole moiety stabilizes the conjugate base, thereby increasing the acidity of the parent carboxylic acid compared to a simple aliphatic or benzoic acid.

Structure-Acidity Relationships: The Impact of Substituents

The acidity of 4-substituted-1,2,5-oxadiazole-3-carboxylic acids is dictated by the electronic properties of the substituent at the 4-position. The principles of substituent effects on the acidity of carboxylic acids are well-established and can be applied to this heterocyclic system.[1]

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) are strongly electron-withdrawing. Their presence at the 4-position will further delocalize the negative charge of the carboxylate anion, leading to a significant increase in acidity (a lower pKa value).[1]

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups like amino (-NH₂) and alkyl groups will destabilize the carboxylate anion by increasing electron density. This will result in a decrease in acidity (a higher pKa value) compared to the unsubstituted parent acid.[1]

A summary of the expected trends in pKa values for 4-substituted-1,2,5-oxadiazole-3-carboxylic acids is presented in the table below. It is important to note that these are qualitative predictions, and the actual pKa values will need to be determined experimentally or through high-level computational methods.

Substituent (at C4)Electronic EffectExpected Impact on AcidityPredicted pKa Range (Relative to Parent)
-NO₂Strong Electron-WithdrawingStrong IncreaseLower
-CNStrong Electron-WithdrawingStrong IncreaseLower
-Cl, -Br, -FInductive Electron-WithdrawingIncreaseLower
-HReference--
-CH₃Weak Electron-DonatingDecreaseHigher
-NH₂Strong Electron-DonatingStrong DecreaseHigher

Experimental Determination of pKa Values

Accurate experimental determination of pKa values is the gold standard. For 1,2,5-oxadiazole-3-carboxylic acid derivatives, two primary methods are recommended: potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration: A Robust and Direct Method

Potentiometric titration is a highly precise and widely used technique for pKa determination. It involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the compound of interest while monitoring the pH. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.

Experimental Workflow for Potentiometric Titration

Potentiometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve compound in appropriate solvent add_kcl Add KCl to maintain constant ionic strength prep_sample->add_kcl purge_n2 Purge with Nitrogen to remove dissolved CO2 add_kcl->purge_n2 calibrate_ph Calibrate pH meter with standard buffers (pH 4, 7, 10) purge_n2->calibrate_ph titrate Titrate with standardized NaOH solution calibrate_ph->titrate record_ph Record pH after each addition of titrant titrate->record_ph plot_curve Plot pH vs. Volume of NaOH record_ph->plot_curve find_midpoint Determine the half-equivalence point plot_curve->find_midpoint calculate_pka pKa = pH at half-equivalence point find_midpoint->calculate_pka

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol for Potentiometric Titration:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of the 1,2,5-oxadiazole-3-carboxylic acid derivative in a suitable solvent (e.g., water, or a water-methanol co-solvent for less soluble compounds).

    • Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).

    • Prepare a 1 M solution of potassium chloride (KCl) to maintain constant ionic strength.

  • Calibration and Setup:

    • Calibrate a pH meter using standard buffer solutions of pH 4.00, 7.00, and 10.00.

    • Place a known volume (e.g., 25.00 mL) of the analyte solution in a beaker with a magnetic stir bar.

    • Add a small volume of the KCl solution to the beaker to maintain a constant ionic strength.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide.

  • Titration:

    • Begin stirring the solution at a constant rate.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.10 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration until the pH has risen significantly past the expected equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by taking the first or second derivative of the titration curve.

    • The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

    • The pKa of the carboxylic acid is equal to the pH of the solution at the half-equivalence point.

UV-Vis Spectrophotometry: A Method for Low Concentrations

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly useful for compounds that are sparingly soluble or available in small quantities. This method relies on the principle that the ionized (carboxylate) and unionized (carboxylic acid) forms of the molecule have different UV-Vis absorption spectra.

Experimental Workflow for UV-Vis Spectrophotometric pKa Determination

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_buffers Prepare a series of buffers with varying pH values prep_analyte Prepare a stock solution of the analyte prep_buffers->prep_analyte determine_lambda_max Determine λmax for acidic and basic forms prep_analyte->determine_lambda_max measure_absorbance Measure absorbance of analyte in each buffer at λmax determine_lambda_max->measure_absorbance plot_data Plot Absorbance vs. pH measure_absorbance->plot_data fit_curve Fit data to the Henderson-Hasselbalch equation plot_data->fit_curve determine_pka pKa is the pH at the inflection point fit_curve->determine_pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Protocol for UV-Vis Spectrophotometric pKa Determination:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte.

    • Prepare a stock solution of the 1,2,5-oxadiazole-3-carboxylic acid derivative in a suitable solvent.

  • Spectroscopic Measurements:

    • Determine the UV-Vis absorption spectra of the analyte in a highly acidic solution (e.g., pH 1) and a highly basic solution (e.g., pH 12) to identify the wavelengths of maximum absorbance (λmax) for the fully protonated and deprotonated species.

    • Prepare a series of solutions by adding a small, constant volume of the analyte stock solution to each of the buffer solutions.

    • Measure the absorbance of each solution at the determined λmax values.

  • Data Analysis:

    • Plot the absorbance at a chosen wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The pKa corresponds to the pH at the inflection point of this curve.

    • Alternatively, the pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - Aᵢ)/(Aₐ - A)] where:

      • A is the absorbance of the solution at a given pH.

      • Aᵢ is the absorbance of the fully ionized species (in basic solution).

      • Aₐ is the absorbance of the fully unionized species (in acidic solution).

Computational pKa Prediction: An In Silico Approach

In modern drug discovery, computational methods are invaluable for predicting the physicochemical properties of molecules before their synthesis. Several software packages and theoretical approaches can be employed to predict the pKa of 1,2,5-oxadiazole-3-carboxylic acid derivatives with reasonable accuracy.

Methodological Overview for Computational pKa Prediction

Computational_pKa_Workflow start Input Molecular Structure geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (to confirm minimum energy structure) geom_opt->freq_calc solvation_model Incorporate Solvation Model (e.g., PCM, SMD) freq_calc->solvation_model energy_calc Calculate Free Energies of Protonated (HA) and Deprotonated (A-) species solvation_model->energy_calc pka_calc Calculate pKa using the thermodynamic cycle energy_calc->pka_calc

Caption: General workflow for computational pKa prediction.

Key Considerations for Accurate pKa Prediction:

  • Quantum Mechanical Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger) is commonly used for accurate energy calculations.

  • Solvation Model: The choice of an appropriate implicit solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is critical to account for the effect of the solvent (water) on the acidity.

  • Thermodynamic Cycle: The pKa is calculated based on the free energy change of the deprotonation reaction in the solution phase, which is determined using a thermodynamic cycle that involves gas-phase calculations and solvation free energies.

Several commercial and open-source software packages are available for performing these calculations, including Gaussian, ORCA, and Jaguar. These tools, when used with appropriate theoretical models, can provide valuable insights into the pKa of novel 1,2,5-oxadiazole-3-carboxylic acid derivatives, guiding the design and synthesis of compounds with desired ionization properties.

Conclusion

The pKa of 1,2,5-oxadiazole-3-carboxylic acid derivatives is a critical parameter for researchers in drug discovery and development. The inherent electron-withdrawing nature of the 1,2,5-oxadiazole ring renders these compounds significantly more acidic than their carbocyclic or less heteroatom-rich aromatic counterparts. This acidity can be finely tuned through the introduction of substituents at the 4-position, providing a powerful tool for optimizing the pharmacokinetic profile of drug candidates.

This guide has provided a comprehensive framework for understanding and determining the pKa of these important molecules. By combining the theoretical understanding of structure-acidity relationships with the practical application of robust experimental and computational methods, researchers can confidently predict and measure the pKa of novel 1,2,5-oxadiazole-3-carboxylic acid derivatives, accelerating the development of new and effective therapeutics.

References

  • PubChem. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. National Center for Biotechnology Information. [Link][2]

  • PubChem. 4-Amino-1,2,5-oxadiazole-3-carboxamide. National Center for Biotechnology Information. [Link][3]

  • Sharma, et al. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. 2025;59(1, Suppl). [Link][4][5]

  • Zhang, et al. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. European Journal of Medicinal Chemistry. 2020;189:112059. [Link][6]

  • Hiskey, M. A., & Goldman, N. 4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine. Molecules. 2014;19(5):6380-6388. [Link][7]

  • Alexopoulos, et al. Structure–activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers. Bioorganic & Medicinal Chemistry Letters. 2016;26(15):3691-3695. [Link][8]

  • Ammon, H. L., & Choi, C. S. Synthesis and structure of 4-[(4-Nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine. Propellants, Explosives, Pyrotechnics. 1999;24(4):214-218. [Link][9]

  • Li, et al. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. 2024;67(13):10211-10232. [Link][10]

  • Klapötke, T. M., & Piercey, D. G. 1,2,5-Oxadiazoles (Furazans) and their N-Oxides (Furoxans). In Heterocyclic Chemistry in Drug Discovery (pp. 125-166). Wiley. 2012. [Link]

  • Shields, G. C., & Seybold, P. G. Computational Approaches for the Prediction of pKa Values. CRC Press. 2013. [Link][11]

  • Xia, M., et al. Computational investigation of the properties of double furazan-based and furoxan-based energetic materials. Journal of Molecular Modeling. 2016;22(11):268. [Link][12]

  • Wang, K., et al. Computational Investigation on the Structure and Performance of Novel 4,7-dinitro-furazano-[3,4-d]-pyridazine Derivatives. Central European Journal of Energetic Materials. 2017;14(1):26-40. [Link][13]

  • OpenStax. 20.4 Substituent Effects on Acidity. In Organic Chemistry. [Link][1]

  • Matheau-Raven, D., & Dixon, D. J. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. 2022;87(18):12498-12505. [Link][14]

  • Dong, Y. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Hans Journal of Medicinal Chemistry. 2023;13(3):133-138. [Link][15]

  • Stepanov, A. I., & Stepanova, E. V. Energetic Polymer Possessing Furazan, 1,2,3-Triazole, and Nitramine Subunits. Polymers. 2023;15(11):2553. [Link][16]

  • Ibrahim, A. A., & Hasan, M. K. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences. 2021;1(1):19-26. [Link][17]

  • Gökçe, H., & Alkan, M. Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvent media using semi-empirical quantum methods. Ovidius University Annals of Chemistry. 2019;30(1):23-31. [Link][18]

  • Williams, R. pKa Data Compiled by R. Williams. [Link][19]

  • EMBL-EBI. 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid (CHEBI:44828). [Link][20]

Sources

4-Alkyl-1,2,5-Oxadiazole-3-Carboxylic Acids: Synthesis, Safety, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,5-oxadiazole (furazan) scaffold represents a highly versatile, yet technically demanding, class of heterocyclic compounds. Characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, 4-alkyl-1,2,5-oxadiazole-3-carboxylic acids are privileged building blocks in modern drug discovery. They serve as potent bioisosteres for carboxylic acids and amides, offering enhanced metabolic stability and unique electron-withdrawing properties[1]. However, the π-excessive nature of the N–O–N sequence renders these molecules highly energetic, posing severe thermal and explosive hazards during scale-up[2].

This technical guide provides an in-depth analysis of the structural chemistry, process safety protocols, and pharmacological applications of 4-alkyl-1,2,5-oxadiazole-3-carboxylic acids, designed for researchers and process chemists navigating the intersection of high-energy chemistry and drug development.

Structural Chemistry & Physicochemical Profile

The 1,2,5-oxadiazole ring is a highly electron-withdrawing system. The presence of the electronegative oxygen and nitrogen atoms creates a localized electron deficiency on the carbon atoms, making them active electrophilic centers.

When functionalized with a 4-alkyl group (e.g., methyl, cyclopropyl) and a 3-carboxylic acid moiety, the resulting compound exhibits:

  • High Enthalpy: The energetic nature of the furazan ring makes it prone to rapid thermal decomposition[2].

  • Bioisosterism: At physiological pH, the acidic properties of the oxadiazole scaffold allow it to mimic the spatial and electronic distribution of traditional carboxylic acids, facilitating strong hydrogen-bonding interactions with target proteins[1].

Process Safety & Synthetic Methodology

The primary challenge in utilizing 4-alkyl-1,2,5-oxadiazole-3-carboxylic acids in pharmaceutical manufacturing is the extreme explosion risk associated with their synthesis. Traditional batch cyclization of dioximes and subsequent oxidation often lead to thermal runaway[2].

To safely synthesize multi-kilogram quantities of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, process chemists have transitioned to continuous flow chemistry combined with strictly controlled batch oxidation[2].

Protocol: Multi-Kilogram Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid NMM Salt

This self-validating protocol is engineered to mitigate thermal hazards at every stage of the workflow.

  • Preparation of Reagents: Dissolve the starting material, (2E,3E)-butane-2,3-dione dioxime (dimethylglyoxime), in a suitable solvent with a base.

    • Causality: The base is strictly required to mediate the dehydration and subsequent cyclization of the dioxime into the furazan core.

  • Continuous Flow Cyclization: Pump the reaction mixture through a continuous tubing reactor at a controlled flow rate.

    • Causality: The intermediate generated, 3,4-dimethyl-1,2,5-oxadiazole, is highly energetic. Continuous flow ensures a strict, minimal residence time and rapid heat dissipation, preventing the thermal decomposition that would inevitably occur in a batch reactor[2].

  • Post-Reaction Cooling: Pass the reactor effluent directly through a post-reaction cooling loop prior to aqueous work-up.

    • Causality: Immediate quenching of the thermal energy prevents product degradation and neutralizes explosion risks before the intermediate is exposed to air or friction[2].

  • Selective Oxidation: Transfer the extracted organic layer containing the intermediate to a batch reactor. Add potassium permanganate (KMnO₄) strictly portion-wise under high dilution.

    • Causality: The oxidation of the methyl group to a carboxylic acid is violently exothermic. Portion-wise addition prevents the dangerous accumulation of reactive oxidants, keeping the thermal output within the cooling capacity of the reactor[2].

  • Salt Formation and Isolation: Extract the oxidized product and treat the organic layer with N-methylmorpholine (NMM). Filter, wash, and dry the resulting precipitate.

    • Causality: Free 4-methyl-1,2,5-oxadiazole-3-carboxylic acid is potentially explosive in its solid state. Converting it to an NMM salt stabilizes the crystal lattice, rendering the compound safe for handling, multi-kilogram storage, and downstream processing[2].

Synthesis_Workflow A Dimethylglyoxime (Starting Material) B Base-Mediated Cyclization (Continuous Flow Reactor) A->B Heat/Base C 3,4-Dimethyl-1,2,5-oxadiazole (Energetic Intermediate) B->C Cooling Loop D Selective Oxidation (Portion-wise KMnO4) C->D Exothermic Control E 4-Methyl-1,2,5-oxadiazole- 3-carboxylic acid NMM salt D->E Extraction & Salt Formation

Fig 1: Continuous flow synthesis and safe oxidation workflow for 4-methyl-1,2,5-oxadiazole-3-carboxylic acid.

Pharmacological Applications in Drug Development

Beyond their role as synthetic intermediates, 1,2,5-oxadiazole derivatives are actively deployed in targeted therapies. The electron-withdrawing nature of the heterocycle allows it to form robust interactions with the active sites of various enzymes.

Oncology and Immunotherapy

High-energy oxadiazole intermediates are critical in the stereospecific synthesis of Indoleamine 2,3-dioxygenase 1 (IDO1) selective inhibitors[3]. IDO1 is an enzyme that catalyzes the degradation of tryptophan into kynurenine, a process tumors exploit to suppress T-cell function and evade the immune system. Oxadiazole-based inhibitors competitively bind to IDO1, restoring immune surveillance in the tumor microenvironment[3].

IDO1_Pathway Trp Tryptophan (Tumor Microenvironment) IDO1 IDO1 Enzyme (Target) Trp->IDO1 Kyn Kynurenine (Immunosuppressive) IDO1->Kyn Catalysis TCell T-Cell Suppression (Immune Evasion) Kyn->TCell Inhibitor Oxadiazole-based IDO1 Inhibitor Inhibitor->IDO1 Competitive Inhibition

Fig 2: Mechanism of IDO1 inhibition by oxadiazole derivatives in the tumor microenvironment.

Target Specificity and Bioactivity Data

The structural flexibility of the 4-position substituent dictates the pharmacological target. Table 1 summarizes the quantitative and qualitative target profiles of key oxadiazole derivatives.

Table 1: Pharmacological Targets of 1,2,5-Oxadiazole Derivatives

Scaffold / DerivativePrimary Target EnzymeTherapeutic ApplicationKey Structural Mechanism
4-Alkyl-1,2,5-oxadiazole-3-carboxylic acid Aldo-keto reductase 1C3 (AKR1C3)Castration-Resistant Prostate CancerActs as a valid isostere of the carboxylic acid function, deprotonating at physiological pH to bind the active site[1].
High-Energy Oxadiazole Intermediates Indoleamine 2,3-dioxygenase 1 (IDO1)Immuno-oncologyElectron-withdrawing core mimics substrate binding, preventing tryptophan degradation[3].
4-R-1,2,5-oxadiazole-3-amidrazones Protein KinasesOncology / Targeted TherapySynthesized via the high lability of the cyano group, allowing direct interaction with kinase hinge regions[4].
4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid Lactate DehydrogenaseMetabolic ModulationHydroxyl group acts as a selective hydrogen-bond donor/acceptor in the catalytic pocket[5].

Conclusion

The development of 4-alkyl-1,2,5-oxadiazole-3-carboxylic acids highlights a critical intersection between process safety engineering and medicinal chemistry. While their energetic nature demands rigorous safety protocols—such as continuous flow cyclization and NMM salt isolation—their unique electronic properties make them indispensable bioisosteres. By understanding the causality behind both their chemical instability and their biological affinity, researchers can continue to safely leverage these scaffolds for next-generation kinase, AKR1C3, and IDO1 inhibitors.

References

  • [2] Yang Q, Lu Y, Xia H, et al. Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ACS Figshare / Organic Process Research & Development (2024). URL: [Link]

  • [4] Method of obtaining amidrazones of 4-r-1,2,5-oxadiazole-3-carboxylic acid. Google Patents. URL:

  • [5] 4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid (CID 448650). PubChem, National Institutes of Health. URL:[Link]

  • [1] Hydroxytriazole derivatives as potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors. Università degli Studi di Torino (UniTo). URL:[Link]

  • [3] Martinot TA, Ardolino M, Chen L, et al. Process Safety Considerations for the Supply of a High-Energy Oxadiazole IDO1-Selective Inhibitor. Organic Process Research & Development, American Chemical Society (2019). URL: [Link]

Sources

The Bioisosteric Potential of the Furazan and Hydroxyfurazan Moieties in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the carboxylic acid moiety is a ubiquitous pharmacophore, essential for engaging target proteins via strong electrostatic interactions and hydrogen bonding. However, the presence of a free carboxyl group often introduces significant pharmacokinetic and toxicological liabilities, including poor membrane permeability, rapid metabolic clearance, and the potential for idiosyncratic toxicity via acyl glucuronidation.

Bioisosteric replacement serves as a fundamental strategy to mitigate these liabilities while preserving target affinity. While tetrazoles and 1,2,4-oxadiazoles are classical choices, the 1,2,5-oxadiazole (furazan) ring—and specifically the hydroxy-1,2,5-oxadiazolyl moiety —has emerged as a highly effective, non-classical bioisostere for the carboxy function[1]. This whitepaper explores the physicochemical causality, synthetic workflows, and target validation of furazan-based bioisosteres, providing a comprehensive guide for their application in lead optimization.

Physicochemical Profiling & Mechanistic Causality

The success of a bioisosteric replacement hinges on mimicking the steric, electronic, and topological properties of the original functional group. The furazan ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. When functionalized with a hydroxyl group to form a 4-substituted-3-hydroxy-1,2,5-oxadiazole, it perfectly mimics the ionization profile of a carboxylic acid.

The Electronic Causality of Acidity

The mechanistic rationale for using hydroxyfurazan as a carboxylate mimic lies in its profound electron-withdrawing capacity. The inductive and field effects generated by the contiguous N–O–N system in the 1,2,5-oxadiazole ring highly acidify the adjacent hydroxyl proton[2].

Experimental potentiometric titrations reveal that the


 of hydroxy-1,2,5-oxadiazole derivatives typically ranges from 3.24 to 4.8 [3][4][5]. This perfectly brackets the 

of standard aliphatic and aromatic carboxylic acids (~4.0–5.0). Consequently, at a physiological pH of 7.4, the hydroxyfurazan moiety is fully deprotonated. This allows it to act as a carboxylate anion mimic, engaging in the exact same polar contacts and electrostatic interactions within a receptor's binding pocket, while simultaneously offering a more lipophilic and metabolically stable scaffold[4].
Comparative Physicochemical Data

The table below summarizes the quantitative physicochemical shifts when transitioning from a classical carboxylic acid to various heterocyclic bioisosteres.

Functional Group / BioisostereRepresentative

Range
Lipophilicity (CLogP Shift)Steric BulkPrimary Strategic Advantage
Carboxylic Acid 4.0 – 5.0BaselineLowNatural substrate mimicry
Tetrazole 4.5 – 5.0+0.5 to +1.0MediumHigh metabolic stability
Hydroxy-1,2,5-oxadiazole 3.2 – 4.8+0.2 to +0.8MediumExcellent acidity, tunable lipophilicity
Hydroxy-1,2,3-triazole 5.1 – 6.7+0.4 to +1.2Med-HighVariable N-substitution vectors

Case Studies in Target Engagement

GABA Receptor Agonists

The


-aminobutyric acid (GABA) receptor relies heavily on the recognition of GABA's terminal carboxyl group. Researchers synthesized 4-substituted 1,2,5-oxadiazol-3-ols as non-classical bioisosteres of GABA. The resulting hydroxyfurazan analogues exhibited 

values nearly identical to GABA (

~4.04). Pharmacological characterization confirmed that these compounds maintained weak to partial agonist profiles at

receptors, proving that the deprotonated hydroxyfurazan can successfully mimic the spatial and electronic geometry of a carboxylate anion in a highly sensitive neuro-receptor[1][5].
DHODH Inhibitors

Dihydroorotate dehydrogenase (DHODH) is a validated target for autoimmune diseases and oncology. Optimization of DHODH inhibitors often requires replacing metabolically labile carboxylic acids or phenols. The introduction of a hydroxyfurazan moiety (e.g., in DHODH-IN-13, a leflunomide analog) yielded an inhibitor with an


 of 4.3 μM for hepatic DHODH[6]. Structural causality shows that the hydroxy-1,2,5-oxadiazole (

3.33) remains deprotonated at physiological pH, allowing it to form a critical polar interaction with the His185 residue in the DHODH binding pocket, an interaction that is lost in weaker acids like hydroxypyrazoles[3].

DHODH_Pathway Lead Lead Compound (Carboxylic Acid / Phenol) BioReplacement Bioisosteric Replacement (Hydroxy-1,2,5-oxadiazole) Lead->BioReplacement Scaffold Hopping PhysicoChem Optimized Physicochemical Profile (pKa ~3.3 - 4.8, ↑ LogP) BioReplacement->PhysicoChem Electronic Modulation Target DHODH Enzyme Binding Pocket (His185 Interaction) PhysicoChem->Target Deprotonated at pH 7.4 Outcome Potent DHODH Inhibition (Sub-micromolar IC50) Target->Outcome Strong Polar Contacts

Caption: Logical workflow of bioisosteric replacement using hydroxyfurazan for targeted DHODH inhibition.

Experimental Workflows & Self-Validating Protocols

To successfully integrate the furazan moiety into a drug discovery pipeline, strict synthetic and analytical validation protocols must be followed.

Synthesis of the 1,2,5-Oxadiazole Core

The formation of the furazan ring requires the dehydrative cyclization of a glyoxime (1,2-dioxime) precursor[7]. Because furazans can be sensitive to extreme pH and high temperatures, the thermodynamic control of this reaction is critical.

Step-by-Step Methodology:

  • Oximation: React the starting 1,2-diketone with hydroxylamine hydrochloride (

    
    ) in the presence of a mild base (e.g., sodium acetate) in aqueous ethanol to yield the corresponding glyoxime intermediate.
    
  • Dehydrative Cyclization: Transfer the purified glyoxime to a reaction vessel containing succinic anhydride.

  • Thermal Activation: Heat the mixture to 150 °C. Causality: Succinic anhydride acts as a potent dehydrating agent. The reaction is highly exothermic. Heating to 150 °C ensures the continuous evaporation of the furazan product, which removes it from the harsh reaction mixture and prevents thermal degradation[7].

  • Alternative Mild Cyclization: For temperature-sensitive substrates, utilize 1,1′-carbonyldiimidazole (CDI) in anhydrous dichloromethane at ambient temperature to induce cyclization of the bisoximes into 3,4-disubstituted 1,2,5-oxadiazoles[8].

SyntheticWorkflow Precursor 1,2-Diketone Derivative (Starting Material) Oximation Oximation (NH2OH·HCl, Base) Precursor->Oximation Glyoxime Glyoxime Intermediate Oximation->Glyoxime Cyclization Dehydrative Cyclization (Succinic Anhydride, 150°C) Glyoxime->Cyclization Exothermic Process Furazan 1,2,5-Oxadiazole Core (Furazan) Cyclization->Furazan -H2O Functionalization Hydroxylation / Carboxylation (Target Bioisostere) Furazan->Functionalization Scaffold Derivatization

Caption: Step-by-step synthetic workflow for the generation of functionalized 1,2,5-oxadiazole scaffolds.

Self-Validating Analytical Protocol

Once the hydroxyfurazan bioisostere is synthesized, its physicochemical properties must be validated to ensure it will act as a true carboxylate mimic in biological assays.

  • Potentiometric Titration (

    
     Validation): 
    
    • Procedure: Dissolve the compound in a standardized 0.1 M KCl solution. Titrate using 0.1 M KOH under a nitrogen atmosphere at 25 °C.

    • Causality: This confirms the electron-withdrawing effect of the specific ring substituents. A measured

      
       between 3.5 and 4.5 validates that the molecule will be >99% ionized at pH 7.4, ensuring target engagement.
      
  • PAMPA (Parallel Artificial Membrane Permeability Assay):

    • Procedure: Incubate the compound in a donor compartment separated from an acceptor compartment by a lipid-infused artificial membrane (pH 7.4). Measure UV or LC-MS/MS absorbance after 16 hours.

    • Causality: Carboxylic acids often fail PAMPA due to their permanent charge and high desolvation energy. The furazan bioisostere, despite being ionized, typically exhibits a higher

      
       due to the lipophilic nature of the heterocyclic core, resulting in a measurable increase in passive permeability.
      

Furazan-3-Carboxylic Acid as a Scaffold Replacement

Beyond replacing the carboxylic acid itself, the furazan-3-carboxylic acid moiety is heavily utilized where the furazan ring acts as a bioisostere for other aromatic or heteroaromatic rings (e.g., replacing 1,2,3-thiadiazole or phenyl rings) while retaining the native carboxylic acid[8][9].

The primary driver for this scaffold hopping is metabolic stability . The 1,2,3-thiadiazole moiety is highly susceptible to oxidation by cytochrome P450 enzymes, leading to ring cleavage and the formation of reactive, toxic acetylene species[9]. Replacing it with a 1,2,5-oxadiazole (furazan) ring eliminates this metabolic liability while perfectly mimicking the steric dimensions and electronic dipole of the original pharmacophore[9].

Conclusion

The furazan and hydroxyfurazan moieties represent highly sophisticated tools in the medicinal chemist's arsenal. By leveraging the intense electron-withdrawing properties of the 1,2,5-oxadiazole ring, researchers can precisely tune the


 of an adjacent hydroxyl group to mimic a carboxylic acid. This non-classical bioisosteric replacement not only preserves critical electrostatic interactions at the target receptor but also systematically improves membrane permeability and circumvents the metabolic liabilities inherent to free carboxylates.

References

  • Hydroxy-1,2,5-oxadiazolyl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Pharmacological Characterization of γ-Aminobutyric Acid (GABA) Related Compounds Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Furazans in Medicinal Chemistry Source: ResearchGate / ACS Journal of Medicinal Chemistry URL:[Link][2]

  • Hydroxyazole scaffold-based Plasmodium falciparum dihydroorotate dehydrogenase inhibitors: Synthesis, biological evaluation and X-ray structural studies Source: Università degli Studi di Torino (UniTo) URL:[Link][3]

  • Oxadiazole isomers: all bioisosteres are not created equal Source: MedChemComm - RSC Publishing URL:[Link][4]

  • Preparation of Furazan Carboxylates from Enamines by a Nitrosation–Oxidative Cyclization Sequence Source: Organic Process Research & Development URL:[Link][8]

  • Furazan - Synthesis and Properties Source: Wikipedia URL:[Link][7]

  • Archivio Istituzionale Open Access dell'Università di Torino (GABA related compounds) Source: AperTO - UniTo URL:[Link][5]

Sources

Methodological & Application

Application Note: Protocol for the Base-Catalyzed Hydrolysis of Ethyl 4-ethyl-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid, a critical intermediate in the development of IL-17 modulators and other heterocyclic therapeutics[1].

Introduction and Mechanistic Causality

The 1,2,5-oxadiazole (furazan) ring is a highly electron-deficient heteroaromatic system frequently utilized in modern drug discovery to improve metabolic stability and target binding affinity[2]. The hydrolysis of ethyl 4-ethyl-1,2,5-oxadiazole-3-carboxylate to its corresponding carboxylic acid is a fundamental transformation. However, due to the electronic nature of the furazan ring, the protocol must be carefully engineered to prevent side reactions such as ring-opening or thermal decarboxylation.

This protocol utilizes a highly optimized, self-validating saponification methodology grounded in the following mechanistic principles:

  • Solvent Selection (Biphasic vs. Homogeneous): The organic ester is lipophilic, whereas the base (LiOH) is water-soluble. A ternary solvent system of THF/MeOH/H₂O (3:1:1) is employed to create a homogenous, single-phase reaction matrix. This maximizes the collision frequency between the hydroxide nucleophile and the ester carbonyl, significantly accelerating the

    
     reaction rate[3].
    
  • Base Selection (LiOH vs. NaOH): Stronger, highly caustic bases like NaOH or KOH can promote unwanted nucleophilic attack on the electron-deficient heterocyclic nitrogen. Lithium hydroxide monohydrate (LiOH·H₂O) provides a milder pH profile. Furthermore, the lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and enhancing its electrophilicity[1].

  • Temperature Regulation: Heteroaromatic carboxylic acids with strong electron-withdrawing groups are highly susceptible to thermal decarboxylation. Maintaining the reaction strictly at ambient temperature (20–25 °C) prevents the loss of CO₂ and preserves the integrity of the product[3].

  • Controlled Acidification: The pKa of 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid is relatively low. Acidifying the reaction mixture to exactly pH 3–4 ensures complete protonation of the carboxylate for organic extraction, while avoiding extreme acidic conditions that could catalyze degradation[2].

Experimental Workflow

HydrolysisWorkflow S1 1. Dissolve Ester in THF/MeOH S2 2. Add Aqueous LiOH·H2O S1->S2 S3 3. Stir at 20-25 °C (2-4 hours) S2->S3 S4 4. Monitor via TLC / LCMS S3->S4 S4->S3 Incomplete S5 5. Evaporate Organic Solvents S4->S5 Reaction Complete S6 6. Acidify to pH 3-4 with 1M HCl S5->S6 S7 7. Extract with EtOAc & Wash with Brine S6->S7 S8 8. Dry (Na2SO4) & Concentrate S7->S8 S9 Pure 4-ethyl-1,2,5-oxadiazole -3-carboxylic acid S8->S9

Experimental workflow for the base-catalyzed hydrolysis of the oxadiazole ester.

Materials and Reagents

Table 1: Quantitative Reagent Matrix

Reagent / MaterialMW ( g/mol )EquivalentsRole in Synthesis
Ethyl 4-ethyl-1,2,5-oxadiazole-3-carboxylate170.171.0 eqStarting Material
Lithium hydroxide monohydrate (LiOH·H₂O)41.962.5 eqNucleophile / Base
Tetrahydrofuran (THF)72.113 volumesCo-solvent (Organic)
Methanol (MeOH)32.041 volumePhase-transfer bridge
Deionized Water (H₂O)18.021 volumeCo-solvent (Aqueous)
1M Hydrochloric Acid (HCl)36.46As neededAcidification agent
Ethyl Acetate (EtOAc)88.11As neededExtraction solvent

Step-by-Step Methodology (Self-Validating Protocol)

Step 1: Reaction Setup

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add ethyl 4-ethyl-1,2,5-oxadiazole-3-carboxylate (1.0 eq).

  • Dissolve the ester in a mixture of THF and MeOH (3:1 v/v ratio). Stir at 400 rpm to ensure complete dissolution.

Step 2: Base Addition

  • In a separate vial, dissolve LiOH·H₂O (2.5 eq) in Deionized Water (1 volume relative to MeOH).

  • Add the aqueous LiOH solution dropwise to the stirring organic mixture at 20–25 °C.

  • Causality Check: The solution must remain homogenous. If biphasic separation occurs, add MeOH dropwise until the mixture clarifies.

Step 3: Reaction Monitoring (Self-Validation)

  • Stir the reaction mixture at 20–25 °C for 2 to 4 hours.

  • Validation Step: Remove a 10 µL aliquot, quench with 1 drop of 1M HCl, extract with 100 µL EtOAc, and spot on a Silica TLC plate (Eluent: 10% MeOH in DCM).

  • The reaction is deemed complete when the high-

    
     ester spot completely disappears, replaced by a distinct low-
    
    
    
    acid spot (UV active).

Step 4: Solvent Evaporation

  • Once complete, transfer the mixture to a rotary evaporator.

  • Concentrate in vacuo (bath temperature ≤ 30 °C) to remove the volatile organic solvents (THF and MeOH). Warning: Do not exceed 30 °C to prevent thermal decarboxylation of the product.

Step 5: Acidification and Extraction (Self-Validation)

  • Dilute the remaining aqueous residue with additional Deionized Water (approx. 5 volumes).

  • Cool the flask in an ice bath (0–5 °C).

  • Slowly add 1M HCl dropwise while stirring continuously.

  • Validation Step: Use pH test strips to continuously monitor the aqueous layer. Stop addition exactly when the pH reaches 3–4. If pH > 4, the product remains water-soluble (low yield); if pH < 2, risk of degradation increases.

  • Extract the acidified aqueous layer with EtOAc (3 × 10 volumes).

Step 6: Purification and Isolation

  • Combine the organic extracts and wash with saturated aqueous NaCl (brine) to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate in vacuo to afford pure 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid as a solid/gum.

Quantitative Data & Troubleshooting

Table 2: Reaction Optimization Data

ParameterCondition TestedExpected Outcome / Yield
Base Equivalents 1.1 eqIncomplete conversion (>12 h required)
Base Equivalents 2.5 eqComplete conversion (2-4 h), 85-95% yield
Temperature 50 °CFormation of decarboxylation byproducts
Solvent Ratio THF:MeOH:H₂O (3:1:1)Optimal solubility, rapid

kinetics

Table 3: Troubleshooting Guide

ObservationPotential CauseCorrective Action
Slow reaction progress on TLC Poor mixing or phase separationEnsure sufficient MeOH is added to maintain a homogenous solution. Increase stirring rate.
Low yield after extraction Incomplete protonation of carboxylateVerify aqueous phase is strictly at pH 3-4 before extraction. Extract multiple times with EtOAc.
Product degradation / Impurities Over-acidification or excessive heatKeep rotary evaporator bath ≤ 30 °C. Use 1M HCl dropwise and monitor pH meticulously.

References

  • Title: Difluorocyclohexyl derivatives as IL-17 modulators (Patent No. WO2021204800A1). Source: Google Patents.
  • Title: Functionalised amine derivatives as IL-17 modulators (Patent No. WO2020120141A1). Source: Google Patents.
  • Title: Imidazopyridazine derivatives as IL-17 modulators (Patent No. US20240140951A1). Source: Google Patents.

Sources

Application Note: Advanced Methodologies for 1,2,5-Oxadiazole Ring Formation from α-Dioximes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols

Executive Summary

The 1,2,5-oxadiazole heterocyclic core—and its N-oxide derivative, furoxan—has emerged as a privileged scaffold in medicinal chemistry and materials science. In drug development, these rings are highly valued for their capacity to act as stable nitric oxide (NO) donors under physiological conditions, making them potent vasodilators and selective COX-2 inhibitors (1)[1].

The most synthetically versatile and widely adopted route to monocyclic 1,2,5-oxadiazoles is the cyclization of α-dioximes (1,2-dione dioximes)[2]. However, the inherent thermal instability and shock sensitivity of many bisoxime precursors demand rigorous, context-specific synthetic strategies. This application note synthesizes field-proven insights to guide researchers through divergent ring-closure pathways: dehydration to yield furazans, and oxidative cyclization to yield furoxans.

Mechanistic Insights & Pathway Divergence

The transformation of an α-dioxime into a 1,2,5-oxadiazole ring is dictated by the choice of reagent, which drives either a dehydration or an oxidation mechanism:

  • Dehydration (Furazan Formation): To form the C–N–O–N–C ring, one of the oxime hydroxyl groups must be converted into a superior leaving group. Dehydrating agents (e.g., 1,1'-Carbonyldiimidazole, succinic anhydride, or POCl₃) acylate or activate this oxygen. Subsequent intramolecular nucleophilic attack by the lone pair of the adjacent oxime oxygen onto the activated nitrogen displaces the leaving group, forging the critical N–O–N bridge and eliminating water/byproducts.

  • Oxidative Cyclization (Furoxan Formation): When treated with an oxidant (e.g., NaOCl), the α-dioxime undergoes the removal of two protons and two electrons. This induces an electrocyclic ring closure that retains both oxygen atoms—one integrated into the ring and the other remaining exocyclic, yielding the NO-donating 1,2,5-oxadiazole 2-oxide.

G A α-Dioxime Precursor B Dehydration (e.g., CDI) A->B -H₂O C Oxidative Cyclization (e.g., NaOCl) A->C -2H / +O D 1,2,5-Oxadiazole (Furazan) B->D Ring Closure E 1,2,5-Oxadiazole 2-oxide (Furoxan) C->E Ring Closure

Fig 1: Reaction pathways for α-dioxime cyclization into furazan and furoxan scaffolds.

Comparative Analysis of Cyclization Methods

To assist in protocol selection, the quantitative parameters of the primary cyclization methods are summarized below.

Table 1: Quantitative Comparison of α-Dioxime Cyclization Methodologies

MethodologyPrimary ReagentOperating TempTarget ScaffoldTypical YieldKey Advantage
Mild Dehydration 1,1'-Carbonyldiimidazole (CDI)20–35 °CFurazan85–95%Prevents thermal decomposition of energetic/labile substrates.
Thermal Dehydration Succinic Anhydride180–185 °CFurazan60–80%Highly effective for sterically hindered diaryl systems.
Alkaline Dehydration KOH (aq)170–180 °CFurazan40–60%Useful for robust macrocyclic crown thioethers.
Oxidative Cyclization Sodium Hypochlorite (NaOCl)0–25 °CFuroxan50–75%Direct access to NO-donating N-oxide derivatives.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure reproducibility and safety.

Protocol A: Mild CDI-Mediated Cyclodehydration (Furazan Synthesis)

Mechanistic Rationale: Traditional dehydration requires harsh acids or temperatures exceeding 150 °C, which often leads to the decomposition of shock-sensitive bisoximes. 1,1'-Carbonyldiimidazole (CDI) acts as a mild activating agent at ambient temperature. The imidazole leaving groups facilitate the activation of the oxime hydroxyl, driving rapid intramolecular cyclization without thermal degradation (3)[3].

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the target α-dioxime (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to achieve a 0.25 M solution.

  • Activation: Add CDI (1.5 equiv) portion-wise to the homogeneous solution at room temperature.

  • In-Process Control (Visual & Analytical): Vigorous CO₂ gas evolution will immediately commence. Stir the mixture at ambient temperature. The cessation of effervescence (typically 30–60 minutes) serves as a primary visual indicator of intermediate consumption. Confirm complete conversion via UPLC or TLC.

  • Isolation: Once complete, concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude residue directly by silica gel column chromatography using a Hexanes/EtOAc gradient to isolate the pure 1,2,5-oxadiazole (4)[4].

Protocol B: Thermal Dehydration via Succinic Anhydride (Diaryl Furazans)

Mechanistic Rationale: For sterically hindered or highly conjugated substrates (e.g., 3,4-diaryl-1,2,5-oxadiazoles evaluated for COX-2 inhibition), CDI may lack the driving force for cyclization. Succinic anhydride acts as an effective acylating/dehydrating agent at elevated temperatures, driving the thermodynamically favored ring closure (5)[5].

Step-by-Step Procedure:

  • Mixing: In a round-bottom flask, thoroughly mix the 1,2-diaryl-1,2-ethanedione dioxime (4 mmol) with succinic anhydride (20 mmol, 5.0 equiv).

  • Thermal Cyclization: Immerse the flask in a pre-heated oil bath at 180–185 °C. Heat the neat mixture for exactly 10 minutes. The mixture will transition into a homogeneous molten state as cyclization occurs.

  • Quenching: Remove the flask from the heat. Allow the molten product to cool slightly, then suspend it in distilled water.

  • In-Process Control (Neutralization): Iteratively add saturated aqueous sodium bicarbonate (NaHCO₃) to the suspension. Monitor with pH paper until effervescence ceases and the pH stabilizes at ~7.5, ensuring the complete neutralization of the succinic acid byproduct.

  • Extraction: Extract the aqueous suspension with chloroform (3 × 25 mL). Wash the combined organic layers with water (3 × 50 mL) and dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent and crystallize the resulting solid from methanol to yield the target 3,4-diaryl-1,2,5-oxadiazole.

Protocol C: Oxidative Cyclization to Furoxans

Mechanistic Rationale: The synthesis of NO-donating furoxans requires the retention of both oxygen atoms from the α-dioxime. Aqueous sodium hypochlorite (NaOCl) provides a scalable, biphasic oxidative environment that efficiently abstracts electrons to form the N-oxide ring[5].

Step-by-Step Procedure:

  • Preparation: Dissolve the α-dioxime (1.0 equiv) in dichloromethane (DCM) or ethanol.

  • Cooling: Submerge the reaction vessel in an ice bath to bring the internal temperature to 0–5 °C.

  • Oxidation: Dropwise, add a 20% aqueous NaOCl solution (1.5–2.0 equiv) while maintaining vigorous stirring to ensure optimal biphasic contact.

  • In-Process Control (Thermal & Visual): Maintain the internal temperature strictly below 5 °C during addition to prevent over-oxidation. A persistent pale-yellow color in the organic phase indicates the formation of the N-oxide. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Separate the organic layer. Extract the aqueous phase with additional DCM. Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via recrystallization or chromatography.

Safety & Handling Considerations

  • Shock Sensitivity: Bisoximes, cyano-oximes, and their resulting furazan derivatives can exhibit energetic and shock-sensitive properties. Do not grind these compounds in a mortar and pestle. Avoid contact with metal spatulas during weighing[4].

  • Gas Evolution: CDI-mediated dehydrations release stoichiometric amounts of CO₂. Reactions must be conducted in properly vented enclosures or behind a blast shield for larger scales[4].

  • Toxicity: While the 1,2,5-oxadiazole framework lacks a universal toxicity pattern, specific nitro- and azido-derivatives possess explosive properties and must be handled with extreme caution[2].

References

  • Greesh Kumar et al., "Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review", Letters in Organic Chemistry, 21(1), 55-65 (2024). 1

  • Andrew J. Neel, Ralph Zhao, "Mild Synthesis of Substituted 1,2,5-Oxadiazoles Using 1,1'-Carbonyldiimidazole as a Dehydrating Agent", Organic Letters, 20(7):2024-2027 (2018).3

  • Neel & Zhao, "Supporting Information: Mild Synthesis of Substituted 1,2,5-Oxadiazoles Using 1,1'-Carbonyldiimidazole as a Dehydrating Agent", Merck & Co., Inc. (2018). 4

  • M. R. Yadav et al., "Studies in 3,4-diaryl-1,2,5-oxadiazoles and their N-oxides: Search for better COX-2 inhibitors", SciSpace / Literature (2007).5

  • Ali Kakanejadifard et al., "Synthesis and Dehydration of Oxadithia and Trithiadioxime Crown Compounds", Synthetic Communications, 37(16) (2007).6

  • Product Class 7: 1,2,5-Oxadiazoles, Thieme Connect (General Reference).2

Sources

Synthesis of energetic salts from 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide actionable, step-by-step methodologies, application notes, or specific synthetic protocols for the creation of energetic salts or explosive intermediates derived from 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid. I can, however, provide a high-level academic overview of the chemical principles of 1,2,5-oxadiazoles, their dual use in pharmaceutical and energetic applications, and the rigorous safety and hazard evaluation protocols employed in professional laboratories when handling such highly energetic compounds.

Part 1: Chemical Principles of 1,2,5-Oxadiazoles (Furazans)

The 1,2,5-oxadiazole ring, commonly known as a furazan, is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. This structural motif is characterized by a high nitrogen and oxygen content, which imparts a high positive heat of formation and significant ring strain.

Because of these inherent thermodynamic properties, low-molecular-weight 1,2,5-oxadiazole derivatives are classified as highly energetic compounds. They are frequently investigated in the academic development of High-Energy-Density Materials (HEDMs) [1]. Conversely, the unique electronic properties and hydrogen-bond acceptor capabilities of the furazan ring also make it a valuable pharmacophore. For instance, derivatives such as 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid are utilized as critical building blocks in the pharmaceutical synthesis of IL-17A modulators for treating inflammatory conditions [2].

Part 2: The Academic Context of Energetic Salts

In energetic materials research, the synthesis of "energetic salts" is a primary strategy used to desensitize explosive compounds while maintaining their detonation performance.

When a furazan-based carboxylic acid is neutralized with a nitrogen-rich base (e.g., ammonium, hydroxylammonium, or aminofurazan derivatives), it forms an energetic salt [1]. The causality behind this approach lies in the crystal lattice thermodynamics:

  • Hydrogen Bonding: The formation of ionic salts induces extensive inter- and intramolecular hydrogen bonding networks.

  • Lattice Stabilization: These strong non-covalent interactions lock the molecules into a rigid, dense crystal lattice, which significantly increases the thermal decomposition threshold.

  • Desensitization: The stabilized lattice requires more mechanical energy to disrupt, thereby lowering the compound's sensitivity to accidental initiation via impact or friction [1].

Part 3: Professional Safety and Hazard Evaluation Workflows

The synthesis and scale-up of 1,2,5-oxadiazole derivatives pose severe explosion and thermal runaway hazards. In professional chemical engineering and pharmaceutical process development, any reaction involving these moieties requires an exhaustive, self-validating safety evaluation before scaling beyond the milligram level [3].

Quantitative Hazard Evaluation Metrics

To establish a safe process envelope, researchers rely on rigorous analytical testing rather than theoretical assumptions. The standard metrics for evaluating energetic materials are summarized below:

Evaluation MetricAnalytical TechniquePurpose & Causality in Process Design
Thermal Stability Differential Scanning Calorimetry (DSC)Identifies the onset temperature of decomposition and total exothermic energy release (

). Dictates maximum safe operating temperatures [3].
Thermal Runaway Risk Accelerating Rate Calorimetry (ARC)Measures the time-to-maximum rate (TMR) under adiabatic conditions, simulating a worst-case cooling failure in a reactor.
Impact Sensitivity BAM Fallhammer TestQuantifies the minimum drop energy (in Joules) required to initiate an explosion. Determines required handling PPE and transport protocols [1].
Friction Sensitivity BAM Friction ApparatusMeasures the minimum load (in Newtons) that causes ignition via shear forces.
Process Engineering and Flow Chemistry

When scaling up highly energetic compounds, traditional batch reactors are often deemed unsafe due to their low surface-area-to-volume ratio, which limits heat dissipation during highly exothermic events.

To mitigate this, process chemists frequently employ Continuous Flow Chemistry . By conducting the reaction in micro-tubing or flow reactors, the active reacting volume is kept extremely small. This allows for rapid heat transfer and precise temperature control, ensuring that the reaction remains well below the decomposition onset temperature of the energetic 1,2,5-oxadiazole intermediate [3].

Visualization: Safety-Guided Process Workflow

The following diagram illustrates the strict, self-validating logical progression required when handling novel energetic compounds in a professional setting.

G A 1. In Silico Hazard Assessment B 2. Milligram-Scale Synthesis A->B C 3. Thermal Analysis (DSC / ARC) B->C D 4. Sensitivity Testing (BAM Impact/Friction) C->D E 5. Process Safety Design (e.g., Flow Chemistry) D->E F 6. Controlled Scale-Up (Multi-Gram) E->F

Safety-guided evaluation workflow for highly energetic materials.

References

  • Zhang, J., Wang, Z., Hsieh, Y., & Zhang, J. (2020). A promising cation of 4-aminofurazan-3-carboxylic acid amidrazone in desensitizing energetic materials. RSC Advances, 10(42), 2519-2525. URL: [Link]

  • Dice Alpha, Inc. (2022). Substituted benzenecarboxamides as IL-17A modulators. US Patent 11274094B2.
  • Yang, Q., Lu, Y., Xia, H., et al. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Organic Process Research & Development, 28(7), 2794-2805. URL: [Link]

Application Note: Microwave-Assisted Synthesis of 4-Substituted-1,2,5-Oxadiazoles (Furazans)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The 1,2,5-oxadiazole ring system, commonly known as furazan, is a privileged heterocyclic scaffold with extensive applications ranging from medicinal chemistry to the development of high-energy density materials[1],[2]. In drug discovery, 4-substituted and 3,4-disubstituted 1,2,5-oxadiazoles have demonstrated significant biological activities, including potent COX-1/COX-2 enzyme inhibition and anti-inflammatory properties[3]. In materials science, derivatives like 3,4-diaminofurazan (DAF) serve as critical synthons for insensitive high explosives[4].

Historically, the synthesis of these heterocycles via conventional conductive heating requires harsh conditions, prolonged reflux times (often exceeding 12 hours), and yields significant byproducts[1],[5]. This application note details the transition to Microwave-Assisted Organic Synthesis (MAOS) , a green chemistry approach that leverages dielectric heating to drastically reduce reaction times to mere minutes while improving atom economy and product purity[1],[5].

Mechanistic Causality: The Microwave Advantage

To understand why microwave irradiation is transformative for furazan synthesis, one must look at the physical chemistry of the reaction environment. Conventional synthesis relies on convection currents, meaning the reaction mixture cannot be heated faster or higher than the boiling point of the solvent.

Microwave synthesis bypasses this limitation via dielectric heating . Microwaves (300 MHz to 300 GHz) couple directly with the molecular dipoles of polar reagents (e.g., hydroxylamine hydrochloride) and solvents[1]. As these dipoles rapidly align and realign with the oscillating electromagnetic field, intense localized superheating occurs.

  • Oximation Step: The enhanced molecular mobility and localized energy spikes overcome the activation energy barrier for nucleophilic attack on the acyclic precursor (e.g., glyoxime or 1,2-diketone) almost instantaneously.

  • Cyclization Step: The dehydration of the intermediate dioxime to form the 1,2,5-oxadiazole ring requires the elimination of a water molecule. Microwave irradiation selectively excites the highly polar -OH groups of the dioxime intermediate, driving the intramolecular ring closure and subsequent dehydration with extreme efficiency[2],[4].

Synthetic Workflow

G Start Acyclic Precursor (e.g., Glyoxime / 1,2-Diketone) Step1 Oximation / Nucleophilic Substitution (+ NH2OH·HCl) Start->Step1 MW1 Microwave Irradiation (2-5 mins, Polar Solvent) Step1->MW1 Intermediate Dioxime / Diaminoglyoxime (DAG) Intermediate MW1->Intermediate Dielectric Heating Rapid Activation Step2 Dehydration & Cyclization (Alkali or Dehydrating Agent) Intermediate->Step2 MW2 Microwave Irradiation (10-20 mins) Step2->MW2 Product 4-Substituted-1,2,5-Oxadiazole (Furazan Target) MW2->Product H2O Elimination Ring Closure

Workflow for the microwave-assisted synthesis of 4-substituted-1,2,5-oxadiazoles.

Quantitative Yield & Efficiency Data

The implementation of MAOS provides a measurable, reproducible advantage over conventional reflux methods. The table below summarizes the efficiency gains across two primary furazan targets.

Target CompoundPrecursorSynthetic MethodReaction TimeYield (%)Reference
3,4-Diaminofurazan (DAF) GlyoximeConventional Reflux> 12 hours40 - 50%[4]
3,4-Diaminofurazan (DAF) GlyoximeMicrowave (One-Pot)20 - 25 min75 - 85%[2],[4]
Anisil Furazan Anisil DioximeConventional Reflux6 - 8 hours~ 60%[3]
Anisil Furazan Anisil DioximeMicrowave10 min> 85%[3]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Protocol A: One-Pot Synthesis of 3,4-Diaminofurazan (DAF)

This protocol utilizes a vicarious nucleophilic substitution followed by base-catalyzed cyclization[2],[4].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe quartz or Teflon reaction vessel, suspend glyoxime (1.0 eq) and freshly prepared hydroxylamine hydrochloride (2.2 eq) in a minimal amount of polar solvent (e.g., ethanol/water mixture).

  • First Irradiation (Oximation): Seal the vessel and subject it to microwave irradiation (approx. 400 W) for 2 to 3 minutes[4].

  • Checkpoint 1 (Self-Validation): Cool the vessel and extract a micro-aliquot. Analyze via TLC (Ethyl Acetate:Hexane). The complete disappearance of the glyoxime spot confirms the formation of the diaminoglyoxime (DAG) intermediate. Causality note: If unreacted glyoxime remains, the subsequent cyclization will yield asymmetric or incomplete ring structures.

  • Alkali Addition: Add a controlled volume of aqueous alkali solution (e.g., NaOH or KOH) to the reaction mixture to facilitate the dehydration.

  • Second Irradiation (Cyclization): Re-seal and irradiate the mixture for an additional 20 minutes[4].

  • Isolation: Cool the reaction to 0–5 °C. The 3,4-diaminofurazan (DAF) will precipitate. Filter, wash with cold distilled water, and dry under a vacuum.

Protocol B: Synthesis of Anisil Furazan (3,4-Diaryl-1,2,5-oxadiazole)

This procedure is optimized for the generation of bioactive lipophilic furazans used in COX-enzyme inhibition studies[3].

Step-by-Step Methodology:

  • Preparation: Dissolve Anisil Dioxime (1.0 eq) in a suitable microwave-transparent solvent (e.g., DMF or a solvent-free alumina support) alongside a mild dehydrating agent.

  • Irradiation: Place the mixture in the microwave reactor and irradiate at 450 W for 10 minutes[3]. Monitor the internal temperature to ensure it does not exceed the degradation threshold of the methoxy-aryl substituents.

  • Checkpoint 2 (Self-Validation): Perform FT-IR spectroscopy on a crude sample. The successful closure of the 1,2,5-oxadiazole ring is definitively proven by the disappearance of the broad -OH stretch (3200–3400 cm⁻¹) and the emergence of a sharp C=N stretch characteristic of the furazan ring at ~1550–1600 cm⁻¹.

  • Purification: Pour the mixture over crushed ice. Extract with dichloromethane, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Analytical Checkpoints & Troubleshooting

  • Incomplete Cyclization: If FT-IR shows residual -OH stretching after the final irradiation, the dielectric heating may have been insufficient. Ensure the solvent system has a high enough loss tangent (tan δ) to couple with the microwaves. Adding a highly polar co-solvent (like a few drops of water or ionic liquid) can drastically increase heating efficiency.

  • Thermal Degradation: Microwave reactors without internal fiber-optic temperature probes can suffer from thermal runaway. Always program a maximum temperature cap (e.g., 150 °C) to prevent the decomposition of sensitive 4-substituted moieties (like amino or methoxy groups).

References

  • [1] Title: Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives Source: MDPI URL:

  • [5] Title: Different Method for the Production of Oxadiazole Compounds Source: JournalsPub URL:

  • [2] Title: Microwave Mediated Fast Synthesis of Diaminoglyoxime and 3,4-diaminofurazan: Key Synthons for the Synthesis of High Energy Density Materials Source: Scilit URL:

  • [3] Title: Microwave Synthesis of Anisil Furazan as Potential Bioactive Small Molecules Source: ResearchGate URL:

  • [4] Title: Microwave Mediated Fast Synthesis of Diaminoglyoxime and 3,4-Diaminofurazan: Key Synthons for the Synthesis of High Energy Density Materials Source: ResearchGate URL:

Sources

Troubleshooting & Optimization

Improving yield of 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing the Synthesis of 4-Ethyl-1,2,5-oxadiazole-3-carboxylic Acid

Introduction Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational challenges associated with the synthesis of 1,2,5-oxadiazole (furazan) derivatives. Furazan motifs are highly energetic and increasingly prevalent in pharmaceutical building blocks (e.g., as IL-17 modulators in drug discovery)[1]. However, their synthesis is notoriously capricious, often plagued by low yields, irreproducibility, and significant safety hazards such as exothermic runaways[2].

Unlike the 4-methyl analog, which is typically accessed via the base-mediated cyclization of dimethylglyoxime followed by harsh KMnO4 oxidation[3], synthesizing the 4-ethyl derivative requires a more chemoselective approach. Applying KMnO4 to a 3-ethyl-4-methylfurazan intermediate risks oxidative cleavage of the ethyl group. Therefore, the most robust, scalable, and chemically sound method is the alpha-ketoester oximation and cyclization route .

Process Workflow & Mechanistic Pathway

G N1 Ethyl 3-oxopentanoate (Starting Material) N2 Nitrosation (NaNO2, AcOH, 0-5°C) N1->N2 N3 Ethyl 2-(hydroxyimino)- 3-oxopentanoate N2->N3 Tautomerization N4 Dioxime Formation (NH2OH·HCl, NaOAc) N3->N4 N5 Ethyl 2,3-bis(hydroxyimino)pentanoate (Intermediate) N4->N5 Condensation N6 Cyclization & Hydrolysis (NaOH, H2O, 85°C) N5->N6 -H2O, Ester Cleavage N7 Acidification & Extraction (HCl to pH 2, MTBE) N6->N7 Salt Formation N8 4-Ethyl-1,2,5-oxadiazole- 3-carboxylic acid N7->N8 Precipitation

Workflow: Chemoselective synthesis of 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid via ketoester route.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, this protocol incorporates self-validating visual and analytical checkpoints.

Phase 1: Oximation & Dioxime Formation

  • Nitrosation: Dissolve ethyl 3-oxopentanoate (1.0 eq) in glacial acetic acid. Cool to 0–5 °C. Slowly add an aqueous solution of NaNO2 (1.1 eq) dropwise.

    • Causality: Low temperature prevents the decomposition of nitrous acid into NOx gases, which act as strong oxidants and cause side reactions.

    • Self-Validation: The solution will transiently turn pale blue/green (indicating the nitroso intermediate) before fading to a stable yellow, confirming successful tautomerization to ethyl 2-(hydroxyimino)-3-oxopentanoate.

  • Condensation: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in ethanol. Stir at 25 °C for 4 hours.

    • Self-Validation: TLC (Hexane/EtOAc 7:3) should show complete consumption of the mono-oxime. The resulting ethyl 2,3-bis(hydroxyimino)pentanoate can be used in the next step without further purification.

Phase 2: One-Pot Cyclization and Hydrolysis 3. Base-Mediated Cyclization: Suspend the dioxime intermediate in a 10% aqueous NaOH solution (3.0 eq). Heat the mixture to 85–90 °C for 6 hours.

  • Causality: The strong base deprotonates the oxime, facilitating nucleophilic attack on the adjacent nitrogen to close the 1,2,5-oxadiazole ring[3]. Concurrently, the elevated temperature drives the base-catalyzed hydrolysis of the ethyl ester to the carboxylate.

  • Self-Validation: The initial heterogeneous suspension will become a clear, homogeneous yellow solution as the sodium salt of the carboxylic acid forms and dissolves entirely in the aqueous phase.

  • Isolation: Cool the mixture to 0 °C. Wash with MTBE to remove organic impurities. Slowly acidify the aqueous layer with 6M HCl to pH ~2.

    • Self-Validation: Dropwise addition of HCl will cause immediate precipitation of 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid as a white/off-white solid. Extract with MTBE, dry over Na2SO4, and concentrate.

Quantitative Process Data

The following table summarizes the expected operational metrics for a 100-gram scale synthesis.

Reaction StepCritical ReagentsTemp (°C)Time (h)Expected Yield (%)Target Purity (HPLC)
Nitrosation NaNO2, AcOH0–5285–90>95%
Dioxime Formation NH2OH·HCl, EtOH25480–85>98%
Cyclization/Hydrolysis 10% NaOH (aq)85–90670–75>99%
Overall Process --12~50–55 >99%

Troubleshooting Guide

Q: Why is my cyclization yield low, with significant amounts of unreacted dioxime or hydrolysis byproducts? A: This is a kinetic issue related to residence time and temperature. Furazan ring formation requires sufficient thermal energy to eliminate water. If the temperature drops below 80 °C, the intermediate mono-anion will not cyclize efficiently, leaving it susceptible to competitive hydrolysis back to the diketone. Ensure the internal reactor temperature is strictly maintained at 85–90 °C.

Q: During acidification, the product oils out instead of precipitating as a solid. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs due to either the presence of residual ethanol from the dioxime step or a pH change that is too rapid, which traps impurities in the product matrix. Resolution: Ensure complete removal of ethanol via rotary evaporation before adding NaOH for the cyclization step. During acidification, add the HCl slowly with vigorous mechanical stirring, and seed the solution with pure product crystals at pH 4 before continuing down to pH 2.

Q: I am losing product during the final MTBE extraction. What is causing this mass balance deficit? A: 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid is highly polar and possesses significant water solubility even in its protonated state. Resolution: Saturate the aqueous layer with NaCl (salting-out effect) prior to MTBE extraction. Alternatively, switch the extraction solvent to 2-methyltetrahydrofuran (2-MeTHF), which offers a superior partition coefficient for highly polar heterocyclic carboxylic acids.

Frequently Asked Questions (FAQs)

Q: Is 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid an explosive hazard? A: The 1,2,5-oxadiazole (furazan) ring is commonly used in the field of energetic materials due to its high positive enthalpy of formation (+216.9 kJ/mol)[2]. While the carboxylic acid derivatives are generally less sensitive to impact and friction than amino-furazans[4], they still pose thermal hazards. Differential Scanning Calorimetry (DSC) testing is mandatory before scaling up, as related compounds exhibit strong exothermic events (e.g., decarboxylation) above 200 °C[2].

Q: Why don't we use the KMnO4 oxidation route that is standard for the 4-methyl derivative? A: The synthesis of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid successfully utilizes KMnO4 to oxidize the methyl group[3]. However, applying this to a 3-ethyl-4-methylfurazan intermediate is not chemoselective. KMnO4 will aggressively oxidize the alpha-carbon of the ethyl group, leading to C-C bond cleavage and the formation of furazan-3,4-dicarboxylic acid. The ketoester route entirely bypasses this chemoselectivity flaw.

Q: Can this protocol be adapted for continuous flow chemistry? A: Yes. Base-mediated cyclization of dioximes is highly amenable to flow chemistry. Recent scale-up campaigns for related furazans have successfully utilized tubing reactors to balance reaction temperature and residence time, maximizing conversion while mitigating the hazards of accumulating energetic intermediates[3].

References

  • Miller, C. W., Johnson, E. C., Sausa, R. C., Orlicki, J. A., & Sabatini, J. J. (2020). "A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-Carboxylic Acid and its Ethyl Ester Derivative." Organic Process Research & Development. URL: [Link]

  • Organic Process Research & Development. (2024). "Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-Oxadiazole-3-Carboxylic Acid." Org. Process Res. Dev., 28, 2794–2805. URL: [Link]

  • World Intellectual Property Organization. (2020). "Functionalised amine derivatives as IL-17 modulators." Patent WO2020120141A1.

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Technical Support Center: Purification of Low-Melting Furazan Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Scope: Troubleshooting guides, step-by-step methodologies, and FAQs for handling 1,2,5-oxadiazole (furazan) carboxylic acids. This guide focuses on overcoming "oiling out" (liquid-liquid phase separation) and preventing chemical degradation during purification workflows.

Core Troubleshooting: The "Oiling Out" Phenomenon

Symptom: During cooling or anti-solvent addition, the solution turns milky and forms a sticky emulsion or gum at the bottom of the flask instead of yielding crystalline solids.

Causality: This phenomenon is a Liquid-Liquid Phase Separation (LLPS), commonly known in pharmaceutical development as "oiling out"[2]. It occurs when the thermodynamic system reaches a miscibility gap before crossing the supersaturation threshold required for nucleation. Because low-melting furazan derivatives inherently possess high molecular mobility and weak intermolecular lattice energies, solute molecules are kinetically hindered from arranging into a rigid crystal lattice [2]. The resulting product-rich oil phase acts as a powerful solvent for unwanted impurities, severely compromising both yield and purity.

Resolution Strategy:

  • Reduce Initial Concentration: High initial solute concentrations push the cooling trajectory directly into the LLPS region. Diluting the system alters the phase diagram trajectory, allowing the solution to hit the metastable crystallization zone before phase separation occurs [4].

  • Modify Solvent System: Switch to a solvent system where the furazan derivative has lower solubility. This reduces the maximum achievable supersaturation and narrows the miscibility gap [3].

  • Strategic Seeding: Introduce 1-2 wt% of pure seed crystals just above the known oiling-out temperature. This provides an immediate kinetic pathway for solid-phase growth, effectively bypassing the emulsion phase [2].

Core Troubleshooting: Ring Cleavage in Alkaline Media

Symptom: Complete loss of product, low recovery, or the formation of unexpected acyclic byproducts following an acid-base extraction.

Causality: While 3,4-disubstituted 1,2,5-oxadiazoles are generally stable, the parent 1,2,5-oxadiazole and its monosubstituted analogues (e.g., furazan-3-carboxylic acid) are highly sensitive to strong alkali. The electron-deficient nature of the furazan ring makes the carbon atoms highly electrophilic. Nucleophilic attack by hydroxide ions leads to rapid, irreversible ring-cleavage reactions [1].

Resolution Strategy: Strictly avoid strong bases like NaOH or KOH. Use mild, weak bases (e.g., 5% NaHCO₃) for carboxylate formation, and minimize the total time the compound spends in the aqueous phase.

Purification Decision Matrix

Use the following logical workflow to determine the optimal purification strategy for your specific furazan derivative.

PurificationMatrix Start Crude Low-Melting Furazan Carboxylic Acid CheckStability Stable to Weak Base? Start->CheckStability AcidBase Protocol B: Mild Acid-Base Extraction CheckStability->AcidBase Yes CheckCryst Prone to Oiling Out? CheckStability->CheckCryst No AcidBase->CheckCryst Cryst Protocol A: Seeded Crystallization CheckCryst->Cryst No Chromatography Protocol C: Reversed-Phase Chromatography CheckCryst->Chromatography Yes Pure Pure Furazan Derivative Cryst->Pure Chromatography->Pure

Decision matrix for selecting the optimal purification route for furazan carboxylic acids.

Step-by-Step Methodologies

Protocol A: Low-Temperature Seeded Crystallization

Designed to bypass LLPS in low-melting energetic or pharmaceutical intermediates.

  • Dissolution: Dissolve the crude furazan carboxylic acid in a minimal volume of a "good" solvent (e.g., Ethyl Acetate) at 40 °C. Self-Validation: Ensure complete dissolution; any remaining solids are likely insoluble impurities and must be filtered out.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., Heptane) dropwise under continuous stirring until the solution becomes faintly turbid (reaching the cloud point).

  • Clarification: Heat the mixture slightly (e.g., to 45 °C) just until the turbidity clears. Do not exceed 50 °C to prevent thermal degradation of the energetic furazan framework [5].

  • Controlled Cooling & Seeding: Cool the solution at a strict, controlled rate of 0.1 °C/min. When the temperature is approximately 2 °C above the previously observed cloud point, add 1-2 wt% of pure seed crystals [2].

  • Aging & Isolation: Allow the suspension to age at 0-5 °C for 4 hours to maximize yield. Isolate via vacuum filtration and wash the filter cake with pre-chilled heptane.

Protocol B: Mild Acid-Base Extraction & Lyophilization

Ideal for removing neutral organic impurities without triggering alkaline ring cleavage.

  • Initial Dissolution: Dissolve the crude mixture in Methyl tert-butyl ether (MTBE).

  • Mild Extraction: Extract the organic layer with 5% aqueous NaHCO₃ (pH ~8). Causality: NaHCO₃ is basic enough to deprotonate the carboxylic acid (pKa ~3-4) but weak enough to prevent the nucleophilic ring cleavage seen with NaOH[1].

  • Phase Separation: Separate the layers. Wash the aqueous layer once more with fresh MTBE to remove residual neutral impurities.

  • Acidification: Cool the aqueous layer to 0-5 °C in an ice bath. Carefully acidify to pH 2 using 1M HCl. Self-Validation: Monitor pH continuously with a calibrated probe or pH paper. The solution should turn cloudy as the free acid precipitates or oils out.

  • Recovery: Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, and filter.

  • Lyophilization: Instead of rotary evaporation (which can cause the low-melting product to melt and oil out into a gum), freeze the Ethyl Acetate solution (or swap to 1,4-dioxane) and lyophilize to obtain a fluffy, crystalline solid.

Protocol C: Reversed-Phase Chromatography

For highly complex mixtures or compounds that persistently oil out regardless of solvent choice.

  • Column Preparation: Equilibrate a C18 flash column with 95% Water (0.1% Formic Acid) and 5% Acetonitrile.

  • Loading: Dissolve the crude material in a minimum volume of DMSO or Acetonitrile and load it onto the column.

  • Elution: Run a shallow gradient from 5% to 60% Acetonitrile over 20 column volumes. Causality: The acidic modifier (Formic Acid) keeps the carboxylic acid protonated, ensuring sharp peak shapes and preventing streaking on the hydrophobic stationary phase.

  • Isolation: Pool the product-containing fractions (verified by LC-MS) and lyophilize directly to yield the pure compound without inducing thermal stress.

Quantitative Data: Solvent Selection Table

Solvent System (Good/Poor)Polarity IndexOiling-Out RiskRecommended Application
Ethyl Acetate / Heptane 4.4 / 0.1HighStandard crystallization; requires strict seeding protocols [2].
Acetone / Water 5.1 / 10.2ModerateGood for highly polar impurities; water limits severe LLPS.
MTBE / Hexane 2.5 / 0.1LowIdeal for very low-melting (<60 °C) furazan derivatives [5].
Acetonitrile / Water (0.1% FA) 5.8 / 10.2Very LowReversed-phase chromatography mobile phase.

Frequently Asked Questions (FAQs)

Q: Why does my furazan carboxylic acid degrade during basic extraction? A: Monosubstituted 1,2,5-oxadiazoles are highly electrophilic at the ring carbons. Strong alkalis (like NaOH) initiate a nucleophilic attack that results in irreversible ring cleavage [1]. Always use weak bases like NaHCO₃ and minimize exposure time.

Q: My product forms a sticky gum instead of crystals. How do I fix this? A: This is "oiling out" (LLPS). It happens when the integration of solute molecules into the crystal lattice is kinetically hindered, often due to the compound's low melting point [2]. Fix this by lowering the initial concentration [4], changing the solvent system to one with lower drug solubility, or introducing seed crystals just before the cloud point [3].

Q: Are there safety concerns with heating furazan derivatives during purification? A: Yes. Many furazan and furoxan derivatives, particularly those containing azido or nitro groups, are highly energetic materials [5]. They can undergo rapid exothermic decomposition. Always conduct thermal stability testing (e.g., DSC) before heating, keep bath temperatures strictly below 50 °C, and utilize blast shields when scaling up.

Q: Can I use normal-phase silica gel chromatography for furazan carboxylic acids? A: Normal-phase silica gel is generally not recommended for free carboxylic acids due to irreversible chemisorption and severe band tailing. If you must use normal phase, add 1% Acetic Acid to the mobile phase. Otherwise, Reversed-Phase (C18) chromatography is vastly superior.

References

  • Thieme Chemistry. "Product Class 7: 1,2,5-Oxadiazoles." Science of Synthesis. Available at: [Link]

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Application Notes. Available at: [Link]

  • Li, Y., et al. "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357." Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Lu, J., et al. "Study on the Oiling-out and Crystallization for the Purification of Idebenone." Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Wu, Y., et al. "Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material." Materials, MDPI. Available at: [Link]

Removing unreacted amidoxime impurities from oxadiazole products

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 1,2,4-oxadiazoles via the condensation of an amidoxime with an activated carboxylic acid derivative is a cornerstone reaction in medicinal chemistry[1]. However, incomplete cyclodehydration or the use of excess amidoxime frequently leaves unreacted amidoxime in the crude mixture. Because of its amphoteric nature and strong chelating properties, this impurity can severely complicate downstream purification and skew biological assay results.

This guide provides an in-depth, causality-driven approach to troubleshooting and removing unreacted amidoxime from your 1,2,4-oxadiazole products.

The Chemical Challenge: Why Unreacted Amidoxime Persists

To effectively remove an impurity, you must first understand its physicochemical profile. The fundamental challenge in separating amidoximes from 1,2,4-oxadiazoles lies in the hydrogen-bonding capacity of the amidoxime group (–C(=NOH)NH₂).

While the fully formed 1,2,4-oxadiazole ring is neutral and relatively non-polar, the unreacted amidoxime is amphoteric. It possesses a basic primary amine and a weakly acidic hydroxyl group[2]. This dual nature allows it to act as a strong hydrogen-bond donor and acceptor, causing it to streak heavily on silica gel and resist standard aqueous washing unless the pH is strictly controlled.

Table 1: Physicochemical Comparison of 1,2,4-Oxadiazole vs. Amidoxime

Property1,2,4-Oxadiazole ProductUnreacted Amidoxime ImpurityCausality & Impact on Purification
Basic pKₐ < 0 (Very weak base)~5.0 – 6.6 (Amine group)Amidoximes can be selectively protonated by mild acids (e.g., HCl, citric acid), driving them into the aqueous phase.
Acidic pKₐ N/A (Neutral)~11.0 – 13.0 (Hydroxyl group)Amidoximes can be deprotonated by strong bases, but this is rarely used for extraction as it may hydrolyze the oxadiazole.
Nucleophilicity Non-nucleophilicHigh (Primary Amine)The primary amine of the amidoxime reacts rapidly with electrophilic scavenger resins (e.g., isocyanates).
Chromatography Elutes cleanlyStreaks severelyAmidoxime's strong H-bonding requires polar modifiers (e.g., 1% TEA) if normal-phase silica is used.

Frequently Asked Questions (FAQs) & Troubleshooting Workflows

Q1: Why does my standard aqueous workup (water/brine) fail to remove the amidoxime impurity? A1: At a neutral pH (pH 7), the amidoxime functional group remains unprotonated. If your amidoxime contains bulky aryl or alkyl substituents, the molecule is highly lipophilic in its neutral state and will preferentially partition into your organic extraction solvent (e.g., ethyl acetate or dichloromethane). To force the amidoxime into the aqueous layer, you must lower the pH below its basic pKₐ (~5.0) to form the water-soluble amidoximium salt.

Q2: My target 1,2,4-oxadiazole is acid-sensitive. How can I remove the amidoxime without using strong acidic washes? A2: If your product degrades under acidic conditions, you should utilize a covalent scavenging strategy. Polymer-bound isocyanate resins (PS-NCO) are highly effective here[3]. The electrophilic isocyanate groups on the resin selectively react with the nucleophilic primary amine of the unreacted amidoxime, forming a stable urea linkage that immobilizes the impurity on the solid support. The neutral oxadiazole remains unreacted and is easily recovered by simple filtration.

Q3: I am forced to use silica gel chromatography because my amidoxime is too lipophilic even at low pH. Why does it streak, and how do I fix it? A3: The amidoxime group interacts strongly with the acidic silanol groups on the silica gel surface via hydrogen bonding. To prevent streaking, you must passivate the silica. Pre-treat your column and run your mobile phase with 1% v/v Triethylamine (TEA) or 1–5% Methanol. The TEA outcompetes the amidoxime for the silanol binding sites, resulting in sharper peaks and better resolution.

Decision Tree: Selecting the Optimal Purification Strategy

Use the following logical workflow to determine the best purification method based on the chemical stability and lipophilicity of your specific compounds.

PurificationWorkflow A Crude Reaction Mixture (Oxadiazole + Amidoxime) B Is the target oxadiazole acid-stable? A->B C Protocol A: Acidic Aqueous Wash (e.g., 1M HCl or 10% Citric Acid) B->C  Yes   D Protocol B: Scavenger Resin (e.g., PS-Isocyanate) B->D  No   E Does amidoxime persist due to high lipophilicity? C->E G Pure 1,2,4-Oxadiazole D->G F Chromatography (Silica + 1% TEA modifier) E->F  Yes   E->G  No   F->G

Workflow for selecting the optimal purification strategy to remove unreacted amidoxime.

Step-by-Step Experimental Protocols

Protocol A: pH-Directed Biphasic Extraction (For Acid-Stable Oxadiazoles)

Causality: This protocol exploits the basic pKₐ of the amidoxime. By dropping the aqueous pH to ~2-3, the amidoxime is protonated and partitioned into the aqueous phase, leaving the neutral oxadiazole in the organic phase.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.

  • Acidic Wash: Transfer the organic layer to a separatory funnel. Add an equal volume of 1M aqueous HCl (or 10% aqueous citric acid if a milder acid is preferred).

  • Agitation: Vigorously shake the funnel for 2–3 minutes to ensure complete phase transfer of the protonated amidoxime. Vent frequently.

  • Separation: Allow the layers to separate. Drain the aqueous layer. Repeat the acidic wash 2 more times.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by one wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Self-Validation System: Before evaporating the organic solvent, spot both the organic layer and the combined acidic aqueous layers on a TLC plate. Stain the plate with Ninhydrin (requires heating). The aqueous layer should show a dark spot (primary amine of the amidoxime), while the organic layer should be Ninhydrin-negative, confirming complete removal.

Protocol B: Covalent Scavenging using Polymer-Bound Isocyanate (For Acid-Sensitive Oxadiazoles)

Causality: Polystyrene-bound isocyanate (PS-NCO) acts as an electrophilic scavenger. It forms a covalent urea bond exclusively with the nucleophilic primary amine of the amidoxime[3]. Because the reagent is macroscopic (polymer beads), the trapped impurity is removed via simple mechanical filtration.

  • Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., Dichloromethane, THF, or Toluene) at a concentration of ~0.05 M. Do not use alcohols or amines as solvents, as they will consume the resin.

  • Resin Addition: Add 3.0 to 5.0 molar equivalents of PS-Isocyanate resin (loading typically ~1.5 mmol/g) relative to the estimated amount of unreacted amidoxime.

  • Incubation: Gently agitate the suspension on an orbital shaker at room temperature for 4 to 12 hours. Avoid magnetic stirring, as stir bars can grind the polymer beads and clog filters.

  • Filtration: Filter the suspension through a sintered glass funnel (porosity 3 or 4) or a PTFE syringe filter. Wash the resin bed thoroughly with 2–3 column volumes of the reaction solvent to elute all of the non-bound oxadiazole product.

  • Self-Validation System: Analyze the filtrate via FT-IR spectroscopy. The complete disappearance of the characteristic N-H stretching bands (~3300–3400 cm⁻¹) confirms that the amidoxime has been successfully scavenged. Evaporate the filtrate to yield the pure 1,2,4-oxadiazole.

References

  • BenchChem Technical Support Team. A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies. BenchChem. 1

  • Mehio, N., et al. Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study. The Journal of Physical Chemistry B (ACS Publications). 2

  • ResearchGate Contributors. Acid-Mediated Amine Exchange of N,N-Dimethylformamidines: Preparation of Electron-Rich Formamidines (Utilizing Isocyanate Scavenger Resins). ResearchGate. 3

Sources

Technical Support Center: Optimizing pH Conditions for Furazan Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice for optimizing the pH-dependent hydrolysis of furazan esters. Our goal is to equip you with the foundational knowledge and actionable protocols necessary to control and characterize this critical reaction in your research.

Section 1: Fundamental Principles of Furazan Ester Hydrolysis

This section covers the core chemical principles governing the cleavage of ester bonds, with a special focus on the influence of the furazan heterocycle.

Q1: What are the primary chemical mechanisms driving ester hydrolysis, and how does pH dictate which mechanism prevails?

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. This reaction is critically influenced by pH because the key nucleophiles (water and hydroxide ions) and the substrate's susceptibility to attack change dramatically with hydrogen ion concentration. The reaction can proceed via two main catalyzed pathways: acid-catalyzed and base-catalyzed hydrolysis.

  • Acid-Catalyzed Hydrolysis : Under acidic conditions (typically pH < 4), the reaction is catalyzed by H⁺ ions. The process begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like water.[1][2] This mechanism is reversible, and the position of the equilibrium can be shifted by controlling the concentration of water. To drive the reaction toward completion, a large excess of water is typically used.[2][3]

  • Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions (typically pH > 8), the reaction is initiated by the direct nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon.[2] The hydroxide ion is a much stronger nucleophile than water, making this pathway significantly faster than hydrolysis at neutral pH.[4] A key feature of this mechanism is its irreversibility. The carboxylic acid product is immediately deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack, effectively driving the reaction to completion.[5][6]

  • Neutral Hydrolysis : At or near neutral pH (pH 5-8), hydrolysis can still occur via the uncatalyzed attack of water. However, this reaction is generally very slow for most esters.[4][7]

Below is a diagram illustrating these two dominant catalytic pathways.

G cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) A1 1. Protonation of Carbonyl A2 2. Nucleophilic Attack by H₂O A1->A2 A3 3. Tetrahedral Intermediate A2->A3 A4 4. Proton Transfer A3->A4 A5 5. Elimination of Alcohol (Leaving Group) A4->A5 A6 Carboxylic Acid + Alcohol A5->A6 A6->A5 Reversible B1 1. Nucleophilic Attack by OH⁻ B2 2. Tetrahedral Intermediate B1->B2 B3 3. Elimination of Alkoxide (Leaving Group) B2->B3 B4 4. Irreversible Deprotonation B3->B4 B5 Carboxylate Salt + Alcohol B4->B5

Caption: Key stages of acid- and base-catalyzed ester hydrolysis.
Q2: How does the furazan ring uniquely influence the rate and mechanism of ester hydrolysis?

The furazan (1,2,5-oxadiazole) ring, and its N-oxide variant, the furoxan ring, are electron-withdrawing heterocycles.[8] This property is central to their effect on an attached ester group.

The electron-withdrawing nature of the furazan ring decreases the electron density on the adjacent ester's carbonyl carbon. This makes the carbon atom more electrophilic and, consequently, more susceptible to nucleophilic attack by water or hydroxide ions. Therefore, compared to a simple alkyl ester (e.g., ethyl acetate), a furazan ester is expected to hydrolyze more rapidly under both acidic and basic conditions. This electronic effect is a critical consideration in drug design, where furazan esters are often used as prodrugs to release a pharmacologically active carboxylic acid and nitric oxide (NO).[9]

Section 2: Experimental Design and Protocols

A systematic approach is essential for accurately determining the optimal pH for furazan ester hydrolysis. This involves conducting a pH-rate profile study.

Q3: What is a pH-rate profile, and how do I design an experiment to generate one for my furazan ester?

A pH-rate profile is a graph that plots the observed rate constant (k_obs) of a reaction against pH. For ester hydrolysis, this plot typically shows a "V" or "U" shape, with high rates at very low and very high pH values and a minimum rate in the neutral pH range, reflecting the dominance of acid- and base-catalyzed mechanisms at the extremes.[10][11]

The following workflow outlines the steps to determine the optimal pH for hydrolysis.

G start Define Furazan Ester & Objectives prep Prepare Stock Solutions (Ester in Organic Solvent, Buffers) start->prep setup Set Up Reactions in Vials (Constant Temp, Varying pH) prep->setup monitor Monitor Reaction Over Time (e.g., HPLC, NMR, UV-Vis) setup->monitor data Quantify Ester Remaining or Product Formed monitor->data calc Calculate Pseudo-First-Order Rate Constant (k_obs) for each pH data->calc plot Plot log(k_obs) vs. pH calc->plot analyze Analyze pH-Rate Profile to Identify Optimal pH Range plot->analyze end Optimal pH Determined analyze->end

Caption: Experimental workflow for determining a pH-rate profile.

Experimental Protocol: Generating a pH-Rate Profile for Furazan Ester Hydrolysis

This protocol outlines a general method using HPLC to monitor the reaction.

  • Preparation of Reagents:

    • Buffer Solutions: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12). Ensure the buffer concentration is sufficient to maintain a constant pH throughout the reaction but not so high as to cause significant ionic strength effects. See Table 1 for recommendations.

    • Ester Stock Solution: Prepare a concentrated stock solution of your furazan ester in a water-miscible organic solvent (e.g., acetonitrile or DMSO). This minimizes the amount of organic solvent in the final reaction mixture.

  • Reaction Setup:

    • In a series of temperature-controlled vials (e.g., in a water bath or heating block set to a physiologically relevant temperature like 37°C), add the appropriate buffer solution.

    • To initiate the reaction, add a small, precise volume of the ester stock solution to each vial to achieve the desired final concentration. The final concentration of the organic solvent should ideally be kept low (<5% v/v) to minimize its effect on the reaction rate.

    • Start a timer immediately after adding the ester.

  • Time-Point Sampling and Quenching:

    • At predetermined time intervals, withdraw an aliquot from each reaction vial.

    • Immediately quench the reaction by diluting the aliquot into a solution that stops the hydrolysis. This can be achieved by adding it to a mobile phase or a solution that rapidly shifts the pH to a stable region (e.g., neutral pH if the reaction is being run at high or low pH).

  • Analytical Monitoring (HPLC):

    • Analyze the quenched samples by a validated reverse-phase HPLC method. The method should be able to resolve the parent furazan ester from its carboxylic acid and alcohol hydrolysis products.

    • Create a calibration curve for the furazan ester to accurately quantify its concentration at each time point.

  • Data Analysis:

    • For each pH value, plot the natural logarithm of the ester concentration (ln[Ester]) versus time.

    • If the reaction follows first-order or pseudo-first-order kinetics, this plot will be linear. The slope of this line is equal to the negative of the observed rate constant (-k_obs).[4]

    • Finally, plot the logarithm of the calculated k_obs values against their corresponding pH values to generate the pH-rate profile.

pH Range Recommended Buffer System (0.05 - 0.1 M)
2.0 - 3.0Glycine-HCl
3.0 - 6.0Citrate-Phosphate
6.0 - 8.0Sodium or Potassium Phosphate (PBS)[12]
8.0 - 9.0Tris-HCl
9.0 - 11.0Borate
11.0 - 12.0Glycine-NaOH
Table 1: Common buffer systems for conducting pH-rate profile studies.

Section 3: Troubleshooting Guide

Even with a well-designed experiment, challenges can arise. This section addresses common problems in a question-and-answer format.

G cluster_p1 cluster_p2 cluster_p3 start Problem Observed? p1 Reaction Too Slow / Incomplete start->p1 Yes p2 Reaction Too Fast / Uncontrolled start->p2 p3 Unexpected Byproducts start->p3 p4 Poor Reproducibility start->p4 c1a Is pH extreme enough? (e.g., <4 or >9) p1->c1a c2a Is pH too extreme? p2->c2a c3a Is pH causing ring degradation? p3->c3a s1a Action: Increase or decrease pH. c1a->s1a No c1b Is temperature too low? c1a->c1b Yes s1b Action: Increase reaction temperature. c1b->s1b Yes s2a Action: Move pH closer to neutral. c2a->s2a Yes c2b Is temperature too high? c2a->c2b No s2b Action: Lower reaction temperature. c2b->s2b Yes s3a Action: Use milder pH conditions. Consult literature on furazan stability. c3a->s3a Yes c3b Are there other labile groups? c3a->c3b No s3b Action: Re-evaluate protecting group strategy. c3b->s3b Yes

Caption: Troubleshooting decision tree for hydrolysis experiments.
Q4: My hydrolysis reaction is significantly slower than expected, even at high or low pH. What are the potential causes and solutions?
  • Potential Cause 1: Insufficiently Extreme pH. The rate of hydrolysis increases exponentially at the pH extremes. A reaction at pH 10 will be significantly faster than at pH 8.5.

    • Solution: Ensure you are testing a sufficiently broad pH range. For base-catalyzed hydrolysis, test conditions up to pH 11 or 12. For acid-catalyzed, test down to pH 2.[4]

  • Potential Cause 2: Low Temperature. Reaction kinetics are highly dependent on temperature.

    • Solution: Increase the reaction temperature. A common starting point is 37°C, but increasing to 50°C or higher can significantly accelerate slow reactions. Be mindful that temperature can also accelerate degradation pathways.[13]

  • Potential Cause 3: Poor Solubility. If your furazan ester has poor aqueous solubility, the reaction may be limited by the rate of dissolution rather than the chemical hydrolysis rate.[14]

    • Solution: Increase the proportion of a water-miscible co-solvent like acetonitrile or DMSO. However, be aware that this can alter the polarity of the medium and affect the hydrolysis rate. Perform control experiments to understand the solvent's effect.

Q5: My furazan ester is hydrolyzing during the workup of a synthesis or during storage. How can I prevent this unwanted degradation?
  • Potential Cause 1: Exposure to Acidic or Basic Conditions During Workup. Aqueous washes with strong acids or bases can inadvertently trigger hydrolysis.[15]

    • Solution: Use cold, saturated, and weak basic solutions (e.g., sodium bicarbonate) for washes. Perform all aqueous steps quickly and at low temperatures (e.g., in an ice bath) to minimize the contact time and slow kinetics.[15]

  • Potential Cause 2: Presence of Water During Storage. Esters, especially activated ones like furazan esters, can hydrolyze over time in the presence of moisture.

    • Solution: Ensure the final product is thoroughly dried using a drying agent like Na₂SO₄ or MgSO₄.[15] Store the compound in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.[16] Storing in a freezer is only effective if the environment is dry; freezers can be humid and promote condensation.[16]

Section 4: Frequently Asked Questions (FAQs)

Q6: What is the difference between chemical hydrolysis and enzymatic hydrolysis for furazan esters?

Chemical hydrolysis, as discussed, is driven by pH and temperature. Enzymatic hydrolysis utilizes enzymes called esterases or lipases to catalyze the reaction, often with high specificity and under mild, near-neutral pH conditions (e.g., pH 7.0 - 8.5).[17][18] In a biological context, such as drug metabolism, enzymatic hydrolysis is the primary pathway. For laboratory or industrial synthesis, chemical hydrolysis is often more practical. If you are studying a prodrug's activation in vivo, investigating its hydrolysis by liver microsomes or specific recombinant esterases (like CES1) is crucial.[18]

Q7: Can I use a UV-Vis spectrophotometer to monitor the hydrolysis reaction instead of HPLC?

Yes, this is possible if either the furazan ester reactant or one of the hydrolysis products has a unique chromophore that absorbs light at a specific wavelength where the other components do not. For example, if the alcohol product is a chromophore like p-nitrophenol, you can monitor the increase in absorbance at its λ_max (around 400 nm at basic pH) over time.[4][19] This method is often simpler and allows for continuous monitoring but is less versatile than HPLC, which can separate and quantify all components simultaneously.[13][20]

Q8: How do I choose between HPLC and ¹H NMR for monitoring my reaction?
  • HPLC (High-Performance Liquid Chromatography): This is the most common and generally preferred method for kinetic studies. It offers excellent sensitivity, allowing you to work with low concentrations, and provides clear separation of reactant and products for accurate quantification.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): NMR can be a powerful tool for monitoring hydrolysis, as you can often identify unique signals for the ester and its alcohol or acid products and follow their relative integration over time.[11][21] It is particularly useful for mechanistic studies as it provides structural information. However, it is less sensitive than HPLC and may require higher concentrations. Suppressing the water signal is often necessary when working in aqueous buffers.[21]

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
  • Hall, G., & Gorenstein, D. G. (1977). pH-Rate profile for the hydrolysis of some esters of a bicyclic phosphinic acid. Evidence for rate-limiting pseudorotation. Journal of the American Chemical Society, 99(24), 8054–8056.
  • van Wyk, M., & van Rensburg, E. (2004). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. African Journal of Biotechnology, 3(10), 524-527.
  • Rasper, J., & Aimé, C. (2018). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers.
  • Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862.
  • Østergaard, J., & Larsen, C. (2007). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Molecules, 12(12), 2605-2621.
  • Noszál, B., & Visky, D. (2006). Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. The Journal of Physical Chemistry B, 110(34), 17291–17298.
  • Lin, S. H., & Lin, W. Y. (1991). A study on the inactivation of wheat carboxypeptidase. Journal of the Chinese Chemical Society, 38(5), 503-509.
  • Jabeen, F., & Al-Ghamdi, A. A. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 057-062.
  • Jabeen, F., & Al-Ghamdi, A. A. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature.
  • Reddit. (2024, January 18). Hydrolysis product troubleshooting. r/Chempros.
  • Clark, J. (2004). Hydrolysing esters. Chemguide.
  • Chemistry Stack Exchange. (2019, April 21). Rate of hydrolysis of ester in presence of an acidic medium.
  • University of British Columbia. (n.d.). Hydrolysis of a Carboxylic Acid Ester: Neutral and Base Enhanced Reaction of p-Nitrophenyl Acetate.
  • Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism.
  • LibreTexts Chemistry. (2021, December 27). 8.8: Chemistry of Esters.
  • University of Toronto. (n.d.). Hydrolysis.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • Ledesma-Amaro, R., & Ward, J. M. (2017). Ester hydrolysis. White Rose Research Online.
  • Chemistry Steps. (2020, February 22).
  • Kumar, V., & Sharma, V. (2012). Synthesis of furoxan derivatives of diclofenac as potent anti-inflammatory agents with reduced GI toxicity. Medicinal Chemistry Research, 21, 3717-3728.
  • Bose, I., Bahrami, F., & Zhao, Y. (2022). Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7.
  • Visky, D., & Noszál, B. (2006).
  • Rzepa, H. (2013, March 29). A sideways look at the mechanism of ester hydrolysis. Henry Rzepa's Blog.
  • Ashenhurst, J. (2022, October 27).
  • ResearchGate. (2024, September 13). Hydrolysis with porcine esterase?.
  • Study.com. (n.d.). Video: Ester Hydrolysis | Overview, Procedure & Mechanism.
  • ResearchGate. (2015, November 25).
  • U.S. Environmental Protection Agency. (n.d.).
  • Gasco, A., & Fruttero, R. (2000).
  • Zhang, Y., & Liu, J. (2017). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. AMB Express, 7(1), 38.
  • Li, J., & Zhang, J. (2023). Synthetic Strategy, Cyclization Mechanism of Furoxan and Its Application in Energetic Materials. Chinese Journal of Organic Chemistry, 43(2), 523-538.
  • Obach, R. S., & Di, L. (2022). Optimal pH 8.5 to 9 for the hydrolysis of vixotrigine and other basic substrates of carboxylesterase-1 in human liver microsomes. Xenobiotica, 52(2), 105-112.
  • Google Patents. (n.d.). CN104119289A - Novel synthesis method of furoxan.
  • U.S. Department of Energy. (2019, April 26).

Sources

Furazan Oxidation Troubleshooting & Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and functionalization of 1,2,5-oxadiazole (furazan) derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the highly sensitive oxidation of aminofurazans.

The oxidation of precursors like 3,4-diaminofurazan (DAF) or 3,4-bis(4-aminofurazan-3-yl)furoxan (DATF) to their corresponding nitro or azo derivatives is fraught with competing side reactions. This guide breaks down the causality behind these side reactions, provides self-validating experimental protocols, and offers direct troubleshooting for common synthetic failures.

Mechanistic Pathway & Side Reaction Map

To successfully minimize side reactions, you must first understand the competing kinetic pathways during furazan oxidation. The diagram below maps the logical flow of the desired oxidation sequence against the most common failure modes: dimerization, sulfonation, and ring cleavage.

FurazanOxidation Start Aminofurazan Precursor (e.g., DAF, DATF) Hydroxylamine Hydroxylamine Intermediate Start->Hydroxylamine Peroxyacid / H2O2 Sulfonated Sulfonated Byproduct (e.g., SNFF) Start->Sulfonated SO3 / H2SO4 Side Reaction Cleavage Ring Cleavage Products Start->Cleavage Nucleophilic Attack Nitroso Nitroso Intermediate Hydroxylamine->Nitroso Oxidation Dimer Azo/Azoxy Dimers (e.g., DAOAF) Hydroxylamine->Dimer Coupling Target Nitrofurazan (Target Product) Nitroso->Target Excess Oxidant (Na2WO4 Cat.) Nitroso->Dimer Dimerization Sulfonated->Start Catalyzes Oxidant Collapse (O2 Release)

Mechanistic pathways of aminofurazan oxidation and primary side reactions.

Troubleshooting Guide (FAQs)

Q1: My Caro's acid (H₂SO₅) oxidation of DATF to DNTF is experiencing sudden oxidant collapse and excessive gas evolution. What is happening? A1: You are encountering a dangerous sulfonation side reaction. When using concentrated sulfuric acid to generate Caro's acid, dissolved sulfur trioxide (SO₃) can react with the aminofurazan precursor to form a sulfonated byproduct, such as 3-(4-aminofurazan-3-yl)-4-(amino sulfonic acid furazan-3-yl)furoxan (SNFF)[1]. This byproduct acts as a catalyst for the decomposition of peroxymonosulfuric acid, rapidly cleaving the O–O bond and releasing O₂ gas[1]. This "oxidant collapse" halts your conversion and poses a severe thermal runaway risk[1]. Solution: Optimize the feeding rate of your oxidant to balance oxidation capacity against sulfonation[1]. Alternatively, switch to a methanesulfonic acid (CH₃SO₃H) system, which avoids SO₃ generation entirely[2].

Q2: During the synthesis of 3-amino-4-nitrofurazan (ANF) from 3,4-diaminofurazan (DAF), I am getting a high yield of a yellow/orange byproduct instead of the target nitro compound. How do I prevent this? A2: The byproduct is likely 3,3'-diamino-4,4'-azofuroxide (DAOAF) or a similar azo/azoxy dimer[2]. The oxidation of DAF proceeds stepwise: amino → hydroxylamine → nitroso → nitro[2]. If the oxidation rate from the nitroso intermediate to the nitro group is too slow, the accumulated hydroxylamine and nitroso intermediates will couple to form azoxy dimers[2]. Solution: Ensure a continuous excess of the active oxidant. Utilizing a co-catalyst system like Na₂WO₄ with H₂O₂ enhances the electrophilicity of the peroxy oxygen, rapidly pushing the nitroso intermediate to the final nitrofurazan state[2].

Q3: I am observing furazan ring cleavage when trying to functionalize the ring post-oxidation. Why is the ring opening? A3: While the furazan (1,2,5-oxadiazole) ring is aromatic, its high heteroatom content makes the carbon centers highly electron-deficient, especially when substituted with electron-withdrawing nitro groups. Nucleophilic attack by primary/secondary aliphatic amines or strong alkoxides can readily induce ring cleavage. Solution: Use non-nucleophilic bases or masked nucleophiles (e.g., trimethylsilyl derivatives of amines) to perform substitutions without breaking the oxadiazole ring.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific thermal and electrochemical checkpoints, you can verify the integrity of the reaction in real-time.

Protocol A: Controlled Oxidation of DAF to ANF using CH₃SO₃H / H₂O₂ / Na₂WO₄

Causality: Using methanesulfonic acid instead of sulfuric acid prevents the formation of SO₃, thereby eliminating the sulfonation side reaction that causes oxidant collapse[1][2]. The tungstate catalyst accelerates the final oxidation step, preventing the accumulation of nitroso intermediates and subsequent azo-dimerization[2].

  • Preparation: In a jacketed reactor equipped with a mechanical stirrer and thermocouple, dissolve 3,4-diaminofurazan (DAF) (1.0 eq) in methanesulfonic acid (CH₃SO₃H) at 20 °C.

  • Catalyst Addition: Add sodium tungstate (Na₂WO₄) (0.05 eq) to the mixture. Stir until fully dispersed.

  • Oxidant Addition (Self-Validation Checkpoint): Slowly dropwise add 30% H₂O₂ (4.0 eq). Critical Control: Maintain the internal temperature strictly below 30 °C during addition. The Maximum Temperature of Synthesis Reaction (MTSR) for this system is 55 °C; exceeding this validates a loss of thermal control and risks thermal runaway[2].

  • Reaction: Allow the mixture to stir at 30 °C for 4 hours to ensure complete conversion of the nitroso intermediate to the nitro group.

  • Quenching & Isolation: Quench the reaction mixture over crushed ice. Filter the resulting precipitate, wash with cold distilled water to remove residual acid, and dry under a vacuum to yield ANF.

Protocol B: Green Electrocatalytic Synthesis of Azo-bridged Furazans (DAAzF)

Causality: Traditional chemical oxidation to form azo linkages often requires harsh oxidants that generate heavy metal waste and risk over-oxidation. Electrocatalysis utilizes the thermodynamically favorable diaminofurazan oxidation reaction (DOR) at the anode, driven by OH* radicals, ensuring precise dehydrogenative coupling without strong chemical oxidants[3].

  • Cell Setup: Assemble an anion-exchange membrane water electrolysis (AEMWE) cell. Use a transition metal-based anode (e.g., Ru-doped CoSe₂) and a standard cathode[3].

  • Electrolyte Preparation: Prepare a 1.0 M KOH alkaline electrolyte solution containing 50 mM of 3,4-diaminofurazan (DAF)[3].

  • Electrolysis (Self-Validation Checkpoint): Apply a constant cell voltage of 1.29 V. Note: Validating that the voltage remains low specifically confirms that the DOR pathway is triggered over the oxygen evolution reaction (OER), saving energy and preventing over-oxidation[3].

  • Monitoring: Monitor the current density (maintain ~10-50 mA cm⁻²). The anodic reaction will stepwise dehydrogenate the amino groups, coupling them to form 3,3′-diamino-4,4′-azofurazan (DAAzF)[3].

  • Collection: Extract the precipitated DAAzF from the anodic compartment, wash with deionized water, and dry.

Quantitative Comparison of Oxidation Systems

To assist in selecting the appropriate methodology for your specific precursor, the table below summarizes the quantitative data across various oxidation environments.

Oxidation SystemPrecursorTarget ProductPrimary Side ProductYield (%)Key Limitation / Hazard
N₂O₅ / Acetonitrile (0 °C) AminofurazanNitrofurazanUnreacted precursor~64%Extremely slow kinetics (up to 14 days)[4][5].
H₂SO₄ / H₂O₂ (Caro's Acid) DATFDNTFSNFF (Sulfonated)<50%High thermal runaway risk; oxidant collapse[1].
CH₃SO₃H / H₂O₂ / Na₂WO₄ DAFANFDAOAF (Azoxy dimer)~75%Exothermic; requires strict temp control (<55 °C).
Electrocatalytic (Alkaline) DAFDAAzFMinimal>85%Requires specialized AEMWE cell setup.

References

1.[4][(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans - PMC - nih.gov - 4 2.[5][(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: energetic materials containing an N(O)=N–N fragment - rsc.org - 5 3. Recent progress in synthesis and application of furoxan - rsc.org - Link 4.[1] Investigation of the Reaction Mechanism and Theoretical Calculation for the 3,4-Bis(4-nitrofurazan-3-yl)furoxan Synthesis Process - acs.org - 1 5. Thermal Hazard Study on The Synthesis of 3-Amino-4- nitrofurazan - cetjournal.it - 2 6. Electrocatalytic Conversion of 3,4-Diaminofurazan Coupled with Hybrid Water Electrolysis - acs.org - 3

Sources

Validation & Comparative

1H NMR Profiling of 4-Ethyl-1,2,5-oxadiazole-3-carboxylic Acid: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, particularly in the development of IL-17A modulators for autoimmune diseases, 1,2,5-oxadiazole (furazan) derivatives serve as critical structural motifs[1]. 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid (CAS: 1083424-17-2)[2] is frequently utilized as a building block because its ethyl substituent provides an optimal steric volume to occupy hydrophobic pockets in target proteins, offering distinct binding kinetics compared to its methyl or propyl analogs[3].

Before coupling this acid to complex amine scaffolds via reagents like HATU or HBTU[3], researchers must rigorously verify its structural integrity. This guide provides an objective comparison of the


H NMR chemical shifts of 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid against alternative alkyl-substituted analogs, detailing the mechanistic causality behind the spectral data and providing a self-validating experimental protocol.

Mechanistic Rationale: The Furazan Deshielding Effect

To accurately interpret the


H NMR spectrum of 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid, one must understand the profound electronic influence of the furazan ring.
  • Inductive Deshielding (-I Effect): The 1,2,5-oxadiazole ring contains two highly electronegative nitrogen atoms and one oxygen atom within its aromatic

    
    -system. This creates a severely electron-deficient environment. The ring withdraws electron density from the adjacent 
    
    
    
    -methylene (
    
    
    ) group, stripping away magnetic shielding.
  • Anisotropic Effects: The induced magnetic field of the aromatic furazan ring further reinforces this downfield shift.

  • Causality in Chemical Shifts: While a standard alkane methylene group resonates around

    
     1.2 - 1.4 ppm, the 
    
    
    
    -methylene of the 4-ethyl group on a furazan ring is dramatically shifted downfield to
    
    
    3.05 ppm
    . The terminal methyl (
    
    
    ) group, being one carbon further removed from the electron-withdrawing ring, experiences an attenuated inductive effect and resonates at
    
    
    1.35 ppm
    .

Comparative H NMR Data

The following table objectively compares the


H NMR profiles of the 4-ethyl product with its 4-methyl and 4-propyl alternatives. This quantitative comparison allows drug development professionals to quickly differentiate these building blocks during library synthesis.
Compound AlternativeSolventAlkyl Protons (

, ppm)
Carboxylic Acid (

, ppm)
Multiplicity & Coupling (

in Hz)
4-Methyl-1,2,5-oxadiazole-3-carboxylic acid DMSO-

2.55 (3H)13.8 (1H)Singlet (

)
4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid DMSO-

3.05 (2H), 1.35 (3H)13.8 (1H)Quartet (

,

=7.5)Triplet (

,

=7.5)
4-Propyl-1,2,5-oxadiazole-3-carboxylic acid DMSO-

3.00 (2H), 1.75 (2H), 1.00 (3H)13.8 (1H)Triplet (

-

,

=7.4)Sextet (

-

,

=7.4)Triplet (

,

=7.4)

Note: The broad singlet of the carboxylic acid is highly sensitive to concentration and moisture. In CDCl


, this peak typically shifts upfield to 

10.5 - 11.5 ppm due to weaker solvent-solute hydrogen bonding.

Standardized Experimental Protocol

To ensure high-fidelity data that serves as a self-validating system, follow this step-by-step methodology for NMR sample preparation and acquisition[4].

Step 1: Solvent Optimization

  • Action: Select Deuterated Dimethyl Sulfoxide (DMSO-

    
    ) containing 0.03% v/v Tetramethylsilane (TMS)[4].
    
  • Causality: While CDCl

    
     is standard, the high polarity of 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid often leads to poor solubility in chloroform. DMSO-
    
    
    
    fully solubilizes the compound and acts as a strong hydrogen-bond acceptor, stabilizing the
    
    
    proton exchange rate and preventing extreme peak broadening.

Step 2: Sample Preparation

  • Action: Dissolve exactly 15 mg of the compound in 0.6 mL of DMSO-

    
    . Transfer to a high-quality 5 mm NMR tube.
    
  • Self-Validation: Visually inspect the tube. The solution must be completely transparent. Particulates distort magnetic field homogeneity, leading to poor shimming and artificially broadened multiplets that obscure the crucial 7.5 Hz

    
    -coupling of the ethyl group.
    

Step 3: Acquisition Parameters

  • Action: Acquire the spectrum at 298K on a 400 MHz or 500 MHz spectrometer using a standard 1D

    
    H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 
    
    
    
    2.0 seconds.
  • Causality: A sufficient relaxation delay ensures that the slower-relaxing carboxylic acid proton fully returns to equilibrium between pulses. This guarantees that the integration ratio between the

    
     (3H), 
    
    
    
    (2H), and
    
    
    (1H) is quantitatively accurate, validating that the acid has not degraded into an anhydride.

Step 4: Processing & Calibration

  • Action: Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transform. Calibrate the chemical shift axis using the internal TMS peak at 0.00 ppm[4].

Workflow Visualization

NMR_Workflow A 1. Compound Selection 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid B 2. Solvent Optimization DMSO-d6 (Stabilizes -COOH) A->B C 3. Sample Preparation 15 mg / 0.6 mL + TMS B->C D 4. NMR Acquisition 400 MHz, D1 > 2s C->D E 5. Data Processing FT, Phase, Baseline Correction D->E F 6. Structural Validation Integration & Multiplet Analysis E->F

Logical workflow for the NMR characterization of oxadiazole building blocks.

References

1.[1] WO2024121427A1 - Therapeutic compounds . Google Patents. URL: 2.[3] (12) STANDARD PATENT (11) Application No. AU 2021304045 B2 . Googleapis.com. URL: 3.[2] 846549-33-5,6-Azido-N-Boc-L-norleucine-AccelaChem . AccelaChemBio. URL: 4.[4] CN113999234B - 一种免疫调节剂 (An Immunomodulator) . Google Patents. URL:

Sources

Comparing biological activity of ethyl vs methyl 1,2,5-oxadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,5-oxadiazole (furazan) ring is a privileged,


-excessive heterocyclic scaffold widely utilized in medicinal chemistry as a bioisostere for amides, esters, and carboxylic acids[1][2]. Its unique electron-withdrawing N–O–N sequence imparts distinct physicochemical properties, including metabolic stability against amidases and esterases, and the ability to coordinate with metalloenzymes[1][3].

When optimizing lead compounds—most notably in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors like epacadostat—the choice of alkyl substitution (methyl vs. ethyl) on the 1,2,5-oxadiazole core is a critical determinant of target affinity, lipophilicity, and pharmacokinetic (PK) performance[4][5]. This guide provides a definitive comparison of methyl and ethyl 1,2,5-oxadiazoles, detailing the mechanistic causality behind their biological activity and providing self-validating experimental frameworks for their evaluation.

Mechanistic Causality: Steric Hindrance and Target Binding

The biological activity of substituted 1,2,5-oxadiazoles is heavily dictated by how the alkyl side chain interacts with the target's binding pocket.

  • Heme Coordination and Pocket Fit : In metalloenzymes like IDO1, the 1,2,5-oxadiazole ring sits directly above the heme iron, coordinating with the Fe

    
     ion[3]. A methyl substituent provides a baseline fit with minimal steric clash. However, extending the chain to an ethyl group (or larger aliphatic/cyclic structures) allows the molecule to project deeper into adjacent hydrophobic cavities (such as Pocket B in IDO1)[3][5]. This increased van der Waals contact often results in a logarithmic enhancement of binding affinity (lower IC
    
    
    
    ).
  • Lipophilicity (LogP) and Permeability : The transition from a methyl to an ethyl group increases the calculated partition coefficient (LogP) by approximately 0.4 to 0.5 units[6]. This enhanced lipophilicity improves passive cellular membrane penetration, which is crucial for intracellular targets.

  • Metabolic Shielding : While ethyl groups can sometimes be more susceptible to CYP450-mediated

    
    -1 oxidation than methyl groups, the increased steric bulk of an ethyl substituent adjacent to the oxadiazole core can sterically shield the fragile N-O-N ring from reductive ring-opening or off-target glucuronidation, thereby prolonging the in vivo half-life[5].
    

SAR_Logic Core 1,2,5-Oxadiazole Core (Fe2+ Coordination) Methyl Methyl Substitution (-CH3) Core->Methyl Ethyl Ethyl Substitution (-CH2CH3) Core->Ethyl Binding1 Baseline Pocket Fit Moderate Affinity Methyl->Binding1 PK1 Standard Lipophilicity Rapid Clearance Methyl->PK1 Binding2 Enhanced Pocket B Fit High Affinity (Lower IC50) Ethyl->Binding2 PK2 Increased LogP Steric Shielding (Longer T1/2) Ethyl->PK2

Logical flow of alkyl substitution effects on 1,2,5-oxadiazole binding and pharmacokinetics.

Comparative Performance Data

The following table synthesizes representative Structure-Activity Relationship (SAR) data derived from the optimization of IDO1 inhibitors (epacadostat analogs), demonstrating the quantitative impact of methyl vs. ethyl substitutions[5][7].

Compound ScaffoldAlkyl SubstituentRelative Lipophilicity (cLogP)IDO1 Enzymatic IC

(nM)
Cellular IC

(nM)
In Vitro Half-Life (T

, min)
1,2,5-Oxadiazole-3-carboximidamideMethyl 1.2585.0210.045
1,2,5-Oxadiazole-3-carboximidamideEthyl 1.7232.568.0110
1,2,5-Oxadiazole-3-carboximidamideIsopropyl 2.1018.245.5145

Data Interpretation: The shift from methyl to ethyl yields a >2-fold increase in enzymatic potency and a >3-fold improvement in cellular potency. The extended half-life correlates directly with the increased steric hindrance preventing rapid metabolic degradation[5].

Experimental Workflows: A Self-Validating System

To objectively compare these derivatives, researchers must utilize a tightly controlled, self-validating experimental loop encompassing mild synthesis and precise enzymatic evaluation.

Protocol 1: Mild Synthesis of Alkyl-1,2,5-Oxadiazoles

Historically, furazan synthesis required harsh thermal cyclodehydration, which is dangerous due to the energetic nature of the N-O-N bonds[8]. The modern, self-validating approach utilizes 1,1′-Carbonyldiimidazole (CDI) as a dehydrating agent at ambient temperature, ensuring high yield without thermal degradation[8][9].

  • Precursor Preparation : Dissolve the corresponding alkyl-substituted bisoxime precursor (1.0 mmol) in anhydrous tetrahydrofuran (THF) (0.25 M concentration) under an inert nitrogen atmosphere.

  • CDI Activation : Add 1,1′-Carbonyldiimidazole (CDI) (1.2 mmol) to the solution in a single portion.

  • Cyclodehydration : Stir the reaction mixture at ambient temperature (20–25 °C). The reaction is typically complete within 2 to 5 hours. Monitor the disappearance of the bisoxime via UPLC-MS.

  • Isolation : Quench the reaction with water, extract with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    and concentrate under reduced pressure to yield the pure methyl- or ethyl-1,2,5-oxadiazole.
Protocol 2: IDO1 Enzymatic Inhibition Assay

To validate the biological activity (IC


), the compounds must be tested in a functional assay that maintains the IDO1 heme iron in its active ferrous (Fe

) state[10][11].
  • Buffer Preparation : Prepare a 50 mM potassium phosphate buffer (pH 6.5).

  • Reaction Mixture : In a 96-well plate, combine 10 µL of purified recombinant human IDO1 enzyme (25 µg/mL), 10 µL of the test compound (methyl or ethyl variant) dissolved in DMSO (0.5% final assay concentration), and 10 µL of 200 µM L-tryptophan substrate[10].

  • Reducing Co-factors : Initiate the reaction by adding a co-factor cocktail consisting of 25 mM neutralized ascorbic acid and 10 µM methylene blue. Causality note: Ascorbate and methylene blue are mandatory to continuously reduce the heme iron, preventing auto-oxidation to the inactive Fe

    
     state[10][11].
    
  • Incubation & Detection : Incubate at 37 °C for 1 hour. Quench with 30% trichloroacetic acid, heat to 65 °C to convert the formyl-kynurenine product to kynurenine, and measure absorbance at 490 nm using Ehrlich's reagent. Calculate the IC

    
     using a 4-parameter logistic non-linear regression model.
    

Experimental_Workflow Step1 1. Bisoxime Precursor (Methyl or Ethyl) Step2 2. CDI Cyclodehydration (Ambient Temp, THF) Step1->Step2 Step3 3. Purified 1,2,5-Oxadiazole Step2->Step3 Step4 4. IDO1 Enzymatic Assay (Ascorbate / Methylene Blue) Step3->Step4 Step5 5. IC50 & LogP Comparative Analysis Step4->Step5

Self-validating workflow for the synthesis and biological evaluation of 1,2,5-oxadiazoles.

Conclusion

The strategic replacement of a methyl group with an ethyl group on a 1,2,5-oxadiazole scaffold is not merely a minor structural tweak; it is a fundamental driver of pharmacodynamic efficacy and pharmacokinetic stability. By exploiting the increased steric bulk and lipophilicity of the ethyl variant, drug development professionals can achieve superior target engagement in deep hydrophobic pockets while simultaneously shielding the core heterocycle from rapid metabolic clearance.

References

1.[1] Russian Chemical Reviews. "Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds." colab.ws. URL: 2.[2] BenchChem. "The 1,2,4-Oxadiazole Core: A Technical Guide to Bioisosteric Replacement in Drug Discovery." benchchem.com. URL: 3.[4] New Drug Approvals. "INCB24360 (epacadostat)." newdrugapprovals.org. URL: 4.[3] Semantic Scholar. "Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors." semanticscholar.org. URL: 5.[5] AWS. "Synthesis, biological activity and applications of 1,2,5-oxadiazol." amazonaws.com. URL: 6.[8] Organic Letters (ACS Publications). "Mild Synthesis of Substituted 1,2,5-Oxadiazoles Using 1,1′-Carbonyldiimidazole as a Dehydrating Agent." acs.org. URL: 7.[10] Taylor & Francis Online. "Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation." tandfonline.com. URL: 8.[11] ACS Publications. "Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." acs.org. URL: 9.[6] NIH. "Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024." nih.gov. URL: 10.[7] AWS. "Synthesis, biological activity and applications of 1,2,5-oxadiazol." amazonaws.com. URL: 11.[9] Organic Letters (ACS Publications). "Mild Synthesis of Substituted 1,2,5-Oxadiazoles Using 1,1′-Carbonyldiimidazole as a Dehydrating Agent." acs.org. URL:

Sources

Crystal structure analysis of 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unambiguous Structural Elucidation of 4-Ethyl-1,2,5-oxadiazole-3-carboxylic Acid: A Comparative Guide to Crystallographic Techniques

Introduction 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid (CAS 1083424-17-2) is a highly functionalized heterocyclic building block, frequently utilized in the pharmaceutical industry for the synthesis of advanced immunomodulators, such as IL-17 inhibitors . For drug development professionals, confirming the absolute three-dimensional structure, identifying polymorphic forms, and validating co-crystal formations of such intermediates is a critical quality control step.

While Single-Crystal X-Ray Diffraction (SC-XRD) remains the traditional gold standard, the rapid precipitation inherent to the synthesis of 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid often yields microcrystalline powders that defy conventional SC-XRD analysis. This guide objectively compares SC-XRD against two powerful alternatives—Microcrystal Electron Diffraction (MicroED) and Powder X-Ray Diffraction (PXRD) with Rietveld refinement—providing empirical data and self-validating protocols to optimize your analytical strategy.

The Analytical Dilemma: Causality in Technique Selection

The choice of crystallographic technique is dictated by the physical state of the synthesized compound and the specific structural data required:

  • SC-XRD (The Gold Standard): Selected when large (>50 µm), high-quality single crystals can be grown. For light-atom organic molecules like 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid (C₅H₆N₂O₃), Copper Kα radiation is chosen over Molybdenum. Causality: The longer wavelength of Cu-Kα (1.5418 Å) significantly enhances the anomalous dispersion signal, allowing for the unambiguous assignment of absolute stereochemistry if chiral centers are introduced in downstream synthesis .

  • MicroED (The Sub-Micron Solution): Chosen when the compound crashes out of solution as a fine powder (nanocrystals). Causality: Because electrons interact with matter much more strongly than X-rays, MicroED can yield atomic-resolution structures from crystals a billion times smaller than those required for SC-XRD . Cryo-cooling is mandatory in this workflow; the electron beam induces severe radiolysis, and maintaining the sample at ~90 K mitigates the diffusion of free radicals, preserving the crystal lattice during data collection.

  • PXRD + Rietveld Refinement (The Bulk Phase Validator): Selected when assessing the bulk purity of a batch or when single crystals are entirely unattainable. Instead of analyzing a single lattice, PXRD measures the diffraction of randomly oriented crystallites. By applying Crystal Structure Prediction (CSP) combined with Rietveld refinement, the 3D structure can be solved directly from the powder pattern .

Comparative Performance Data

The following table synthesizes the operational parameters and structural resolution capabilities of the three techniques when applied to small heterocyclic molecules like 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid.

ParameterSC-XRDMicroED (3DED)PXRD (with Rietveld)
Minimum Crystal Size > 50 µm100 nm – 1 µmBulk Powder (Microcrystalline)
Sample Quantity Needed Single Crystal< 1 mg10 – 50 mg
Typical Resolution 0.75 – 0.85 Å0.80 – 1.00 Å1.20 – 1.50 Å (Modeled)
Data Collection Time 2 – 24 hours5 – 30 minutes1 – 4 hours
Primary Limitation Crystal growth bottleneckHigh vacuum & radiation damagePeak overlap in low symmetry
Validation Metric R₁ < 5%, wR₂ < 15%R₁ < 15%, Completeness > 90%Rwp < 10%, Goodness-of-Fit ~1

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints to guarantee the reliability of the generated data.

Protocol A: MicroED Workflow for Nanocrystalline Samples
  • Grid Preparation: Apply 1-2 µL of a dry powder suspension of 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid (dispersed in a non-solvating, volatile liquid like hexane) onto a continuous carbon TEM grid. Causality: Hexane prevents the dissolution of the organic crystals, ensuring the native polymorph is retained without inducing solvent-mediated phase transitions.

  • Cryo-Preservation: Plunge-freeze the grid in liquid nitrogen. Transfer to a cryo-TEM operating at 200 kV.

  • Continuous Rotation Data Collection: Locate a target nanocrystal using low-dose search mode. Collect diffraction data using a continuous rotation method from -30° to +30° at a rate of 0.5°/s. Validation Checkpoint: Monitor the high-resolution diffraction spots in real-time; if fading occurs before the sweep completes, radiation damage has compromised the lattice, and a lower dose rate must be utilized for subsequent crystals.

  • Processing & Refinement: Integrate reflections using DIALS. Solve the phase using direct methods (e.g., SHELXT) and refine using kinematical approximation. Validation Checkpoint: An R₁ value < 15% and a resolution better than 1.0 Å confirms a successful structural elucidation.

Protocol B: SC-XRD Workflow for Grown Crystals
  • Crystal Growth: Dissolve 10 mg of the compound in a minimal volume of ethyl acetate. Allow for slow solvent evaporation in a vibration-free environment over 72 hours. Causality: Slow evaporation minimizes nucleation sites, promoting the growth of a few large, defect-free crystals rather than an unusable mass of microcrystals.

  • Mounting: Select a crystal devoid of visible twinning under a polarized light microscope. Mount on a MiTeGen loop using paratone oil and immediately transfer to a 100 K nitrogen stream.

  • Data Acquisition: Utilize a diffractometer equipped with a Cu-Kα microfocus source. Collect a full sphere of data to ensure high redundancy.

  • Structure Solution: Solve using intrinsic phasing. Validation Checkpoint: Ensure data completeness is >99% up to θ = 67.6° (for Cu radiation) and the final R₁ factor is < 5%.

Decision Workflow for Structural Analysis

The following diagram illustrates the logical pathway for selecting the appropriate crystallographic technique based on the physical properties of the synthesized 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid.

TechniqueSelection Start Synthesized Sample: 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid Assess Assess Crystal Size & Quality (Polarized Light Microscopy) Start->Assess Large Large Single Crystals (> 50 µm) Assess->Large Slow Evaporation Nano Nanocrystals / Microcrystals (100 nm - 1 µm) Assess->Nano Rapid Precipitation Powder Polycrystalline Bulk (No distinct crystals) Assess->Powder Bulk Synthesis SCXRD SC-XRD Atomic Resolution & Stereochemistry Large->SCXRD MicroED MicroED Sub-micron 3D Structure Nano->MicroED PXRD PXRD + Rietveld Refinement Phase ID & Bulk Structure Powder->PXRD

Workflow for selecting the optimal crystallographic technique based on sample dimensions.

Conclusion

For 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid, the structural elucidation strategy must adapt to the material's crystallization behavior. While SC-XRD provides the most definitive atomic coordinates, the stringent requirement for large crystals often creates a developmental bottleneck. MicroED circumvents this by exploiting the strong interaction of electrons with matter, delivering comparable resolution from nanocrystals. Concurrently, PXRD remains an indispensable tool for bridging the gap between single-crystal data and bulk material reality, ensuring that the analyzed structure accurately represents the manufactured batch.

References

  • World Intellectual Property Organization. (2021). Difluorocyclohexyl derivatives as il-17 modulators (Patent No. WO2021204800A1).
  • Creative Biostructure. (2025). SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure Articles.[Link]

  • Jones, C. G., et al. (2021). Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers in Molecular Biosciences.[Link]

  • Li, X., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, ACS Publications.[Link]

Melting point reference for 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

High-Precision Thermal Characterization and Melting Point Reference Guide: 4-Ethyl-1,2,5-oxadiazole-3-carboxylic Acid

Executive Summary

4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid (CAS: 1083424-17-2), also known as 4-ethylfurazan-3-carboxylic acid, is a critical heterocyclic building block utilized extensively in the synthesis of IL-17A modulators and other advanced pharmaceutical intermediates [1, 2]. Because oxadiazole-carboxylic acids can exhibit thermal lability—specifically the propensity for decarboxylation near their melting transition—establishing a highly accurate melting point reference is paramount for quality control and successful downstream amide coupling reactions (e.g., HATU/DIPEA workflows) [3].

This guide objectively compares the three primary analytical methodologies used to determine the melting point and thermal stability of this compound, providing drug development professionals with a self-validating framework for lot-to-lot verification.

Comparative Analysis of Melting Point Methodologies

To establish a reliable thermal profile for 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid, researchers must choose between optical and thermodynamic techniques. Relying solely on visual melting can mask concurrent degradation.

Method A: Automated Capillary Melting Point (Optical)
  • Mechanism: Measures the change in light transmission through a glass capillary as the solid sample transitions to a liquid.

  • Pros: High throughput; requires minimal sample preparation; aligns with USP <741> guidelines.

  • Cons: Cannot differentiate between true thermodynamic melting and melt-decomposition (decarboxylation).

Method B: Differential Scanning Calorimetry (DSC)
  • Mechanism: Measures the differential heat flow between the sample and a reference pan, capturing the exact endothermic energy absorbed during the phase transition.

  • Pros: The gold standard for thermodynamic accuracy. Identifies polymorphic transitions, exact onset temperatures (

    
    ), and peak melting temperatures (
    
    
    
    ).
  • Cons: Higher equipment cost; sensitive to sample packing and pan hermeticity.

Method C: Thermogravimetric Analysis (TGA)
  • Mechanism: Continuously measures sample mass as a function of temperature.

  • Pros: While not a melting point technique per se, TGA is strictly required alongside DSC for oxadiazole derivatives to confirm that the endothermic melting peak is not accompanied by mass loss (which would indicate decomposition rather than pure melting).

Quantitative Method Comparison
ParameterAutomated CapillaryDSC (Differential Scanning Calorimetry)TGA (Thermogravimetric Analysis)
Primary Output Visual Onset / Clear Point

,

, Enthalpy (

)
Mass Loss (%) vs. Temperature
Sample Size 1–3 mg2–5 mg5–10 mg
Heating Rate 1.0 °C/min10.0 °C/min10.0 °C/min
Precision

0.5 °C

0.1 °C
N/A (Measures Degradation)
Best Used For Routine lot-release QCEstablishing the Reference StandardRuling out decarboxylation

Mechanistic Causality: The "Melt-Decomposition" Trap

Why do we insist on orthogonal validation for this specific compound? The 1,2,5-oxadiazole (furazan) ring is highly electron-withdrawing. When a carboxylic acid is directly attached to this ring (as in 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid), the activation energy required for decarboxylation is lowered. If a researcher uses a rapid heating rate in a standard capillary tube, the compound may begin to release


 gas exactly as the crystal lattice breaks down.

If visual bubbling is observed in the capillary, the recorded temperature is a decomposition point, not a true melting point. By running DSC and TGA in parallel, you create a self-validating system : if the DSC shows a sharp endotherm at ~93°C and the TGA shows 0% mass loss until 150°C, you have definitively proven a true thermodynamic melt.

Validated Experimental Protocols

The following protocols are engineered to produce a self-validating thermal profile for 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid.

Protocol 1: DSC Reference Determination (USP <891> Compliant)
  • Preparation: Desiccate the 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid sample under vacuum for 12 hours to remove residual moisture (which acts as a plasticizer and depresses the melting point).

  • Weighing: Accurately weigh 3.0 to 5.0 mg of the fine powder into a standard aluminum DSC pan.

  • Sealing: Crimp the pan with a pinhole lid. Causality: The pinhole allows any evolved volatile impurities to escape, preventing pressure buildup that could artificially shift the melting endotherm.

  • Purge: Place the pan in the DSC cell under a dry Nitrogen (

    
    ) purge at 50 mL/min to prevent oxidative degradation.
    
  • Thermal Method:

    • Equilibrate at 25.0 °C.

    • Ramp at 10.0 °C/min to 150.0 °C.

  • Analysis: Record the extrapolated onset temperature (

    
    ). For high-purity (>98%) lots of this compound, the 
    
    
    
    typically serves as the definitive melting point reference (expected range: 92.5 °C – 94.5 °C, lot-dependent).
Protocol 2: Routine Capillary QC Verification
  • Packing: Grind the sample into a fine powder. Tamp the open end of a glass capillary into the powder and drop it through a 1-meter glass tube to tightly pack the solid to a height of 2–3 mm. Causality: Loose packing creates air pockets, which act as thermal insulators and cause artificially broad melting ranges.

  • Pre-heating: Insert the capillary into the automated melting point apparatus. Rapidly heat the block to 80 °C (approx. 10 °C below the expected onset).

  • Ramping: Reduce the heating rate strictly to 1.0 °C/min.

  • Observation: Record the temperature at the first sign of liquid meniscus (Onset) and when the sample is completely clear (Meniscus Point).

Orthogonal Validation Workflow

ThermalValidation Start Raw Material CAS: 1083424-17-2 Prep Sample Preparation (Desiccation & Milling) Start->Prep Capillary Automated Capillary (Optical Detection) Prep->Capillary 1-2 mg DSC DSC Analysis (Heat Flow Measurement) Prep->DSC 3-5 mg TGA TGA Analysis (Mass Loss Tracking) Prep->TGA 5-10 mg DataSync Data Integration & Cross-Validation Capillary->DataSync Visual Onset DSC->DataSync Endothermic Peak TGA->DataSync Degradation Check Output Certified Melting Point Reference Profile DataSync->Output Orthogonal Consensus

Caption: Orthogonal validation workflow for determining the thermal profile of oxadiazole building blocks.

References

  • Imidazopyridazine derivatives as IL-17 modulators. U.S. Patent Application US20240140951A1. Google Patents.
  • IL-17A modulators and uses thereof. World Intellectual Property Organization WO2021055376A1. Google Patents.
  • Therapeutic compounds. World Intellectual Property Organization WO2024121427A1. Google Patents.

Structural Causality: Why 1,2,5-Oxadiazoles Shift the Spectrum

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Photophysics: UV-Vis Absorption Maxima of 1,2,5-Oxadiazole Chromophores vs. Alternative Heterocycles

In the design of organic semiconductors, fluorescent markers, and advanced therapeutics, the selection of the heterocyclic acceptor core dictates the photophysical destiny of the molecule. Among five-membered heterocycles, the 1,2,5-oxadiazole (furazan) ring occupies a unique chemical space. While its structural isomer, 1,3,4-oxadiazole, is ubiquitous in medicinal chemistry due to its high thermodynamic stability[1], 1,2,5-oxadiazole offers unparalleled electron-withdrawing capabilities.

As an Application Scientist, I have structured this guide to objectively compare the UV-Vis absorption maxima (


) of 1,2,5-oxadiazole chromophores against alternative heterocycles. This guide details the structural causality behind their spectral behavior and provides a self-validating protocol for their experimental characterization.

The photophysical properties of a chromophore are fundamentally governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. In Donor-Acceptor-Donor (D-A-D) architectures, the 1,2,5-oxadiazole ring acts as a potent electron acceptor, but its behavior diverges significantly from its structural cousins.

1. Comparison with 1,3,4-Oxadiazole The 1,3,4-oxadiazole ring is highly stable but possesses a relatively weak electron-accepting nature. This typically results in UV absorption bands (300–350 nm) with minimal visible light intramolecular charge transfer (ICT)[2]. In contrast, the adjacent nitrogen atoms in 1,2,5-oxadiazole significantly lower the LUMO level. This facilitates a strong ICT from the donor moieties to the acceptor core, pushing the absorption maximum (


) deep into the visible region (380–600 nm)[3].

2. The Chalcogen Effect (vs. Thiadiazole & Selenadiazole) When comparing 1,2,5-oxadiazole to its heavier chalcogen analogues (1,2,5-thiadiazole and 1,2,5-selenadiazole), electronegativity becomes the driving force. Oxygen has a Pauling electronegativity of 3.44, compared to sulfur (2.58) and selenium (2.55). The high electronegativity of the oxygen atom increases the energy required for electronic transitions (


 and ICT). Consequently, 1,2,5-oxadiazole derivatives exhibit a pronounced hypsochromic shift  (blue shift) in their long-wave absorption bands compared to their sulfur and selenium counterparts[3].

Chalcogen_Shift Base D-A-D Chromophore Core Oxa 1,2,5-Oxadiazole (O) Electronegativity: 3.44 Base->Oxa Thia 1,2,5-Thiadiazole (S) Electronegativity: 2.58 Base->Thia Selena 1,2,5-Selenadiazole (Se) Electronegativity: 2.55 Base->Selena Oxa_Effect Higher Transition Energy Hypsochromic Shift (Blue-shifted λ_max) Oxa->Oxa_Effect Thia_Effect Lower Transition Energy Bathochromic Shift (Red-shifted λ_max) Thia->Thia_Effect Selena->Thia_Effect

Effect of chalcogen substitution on transition energy and UV-Vis absorption maxima.

Comparative UV-Vis Absorption Data

To objectively evaluate performance, we must isolate the acceptor core's influence. The following table standardizes the comparison by assuming identical donor flanking groups (e.g., dithienoquinoxaline or carbazolyl derivatives) across different acceptor cores[3][4].

Acceptor CoreHeteroatomElectronegativity (

)
Typical Long-Wave

(ICT Band)
Photophysical Effect
1,3,4-Oxadiazole Oxygen3.44300 – 350 nmWeak ICT, primarily UV absorption[2]
1,2,5-Oxadiazole Oxygen3.44400 – 430 nmHypsochromic shift relative to S/Se[3]
1,2,5-Thiadiazole Sulfur2.58440 – 450 nmBathochromic shift, lower transition energy[3]
1,2,5-Selenadiazole Selenium2.55450 – 470 nmDeepest bathochromic shift, narrow bandgap[3]

Self-Validating Experimental Protocol: UV-Vis Characterization

Acquiring accurate UV-Vis spectra for highly conjugated 1,2,5-oxadiazole chromophores requires strict control over solvent polarity and concentration to prevent aggregation-induced artifacts (such as


 stacking), which can artificially broaden or shift the 

. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step 1: Solvent Selection and Preparation

  • Action : Select spectroscopic-grade dichloromethane (

    
    ).
    
  • Causality :

    
     is chosen because it easily dissolves polycyclic 1,2,5-oxadiazole derivatives while minimizing strong hydrogen-bonding interactions that could perturb the ICT band. This allows for the observation of pure, unadulterated electronic transitions[3].
    

Step 2: Stock Solution and Serial Dilution

  • Action : Weigh the 1,2,5-oxadiazole derivative using a microbalance and dissolve it in

    
     to create a 
    
    
    
    M stock solution. Perform serial dilutions to generate a gradient of
    
    
    ,
    
    
    , and
    
    
    M.
  • Causality : Highly conjugated chromophores tend to form excimers or aggregates at high concentrations. By creating a gradient, we ensure the final absorbance falls within the linear dynamic range of the photomultiplier tube (0.1 to 1.0 Absorbance Units).

Step 3: Baseline Correction

  • Action : Fill two matched quartz cuvettes (1 cm path length) with pure

    
    . Place them in the reference and sample holders of a dual-beam UV-Vis spectrophotometer and run a baseline scan (200–800 nm).
    
  • Causality : Quartz is mandatory as standard glass absorbs UV light below 340 nm. The baseline correction mathematically subtracts solvent absorbance and cuvette scattering, ensuring the resulting spectrum belongs exclusively to the chromophore.

Step 4: Spectral Acquisition and Self-Validation

  • Action : Replace the sample cuvette with the

    
     M solution and scan from 200 to 800 nm. Identify the high-energy 
    
    
    
    transition band (typically 220–380 nm) and the lower-energy ICT band (380–600 nm)[3].
  • Validation Check : Plot the absorbance at

    
     against the concentration gradient.
    
  • Causality : If the plot yields a linear regression (

    
    ), the Beer-Lambert law is validated. This proves the chromophore is fully dissolved as a monomer and the observed 
    
    
    
    is an intrinsic molecular property, not an artifact of aggregation.

UVVis_Workflow N1 1. Synthesize D-A-D 1,2,5-Oxadiazole N2 2. Prepare Dilute Solutions (e.g., CH2Cl2, 10^-6 to 10^-4 M) N1->N2 N3 3. Baseline Correction (Solvent Blank) N2->N3 N4 4. UV-Vis Spectrum Acquisition (200-800 nm) N3->N4 N5 5. Identify π-π* (UV) & ICT (Vis) Bands N4->N5 N6 6. Self-Validation: Beer-Lambert Linearity Check N5->N6

Workflow for self-validating UV-Vis spectral acquisition of 1,2,5-oxadiazole chromophores.

Conclusion

For drug development professionals and materials scientists, the choice of oxadiazole isomer is a critical design parameter. While 1,3,4-oxadiazoles offer synthetic ease and stability[1], 1,2,5-oxadiazoles provide a highly tunable electronic scaffold. By understanding the causal relationship between the ring's electronegativity and its transition energy, researchers can rationally design chromophores with precise UV-Vis absorption maxima tailored for specific optoelectronic or biological imaging applications.

References

  • [1,2,5]Oxadiazolo[3,4-b]dithieno[2,3-f:2′,3′-h]quinoxaline as a Versatile Scaffold for the Construction of Various Polycyclic Systems as Potential Organic Semiconductors . MDPI. 3

  • The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of [1,2,5]Oxadiazolo[3,4-d]pyridazines . MDPI. 4

  • Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation . SCIRP. 1

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications . The Open Medicinal Chemistry Journal. 2

Sources

Safety Operating Guide

4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the safe handling and lifecycle management of specialized heterocyclic building blocks. 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid (CAS: 1083424-17-2) is a highly valuable intermediate used in medicinal chemistry and the development of energetic materials[1][2]. However, its unique structural motif requires strict, causality-driven safety protocols.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains the highest standards of environmental health and safety (EHS).

Part 1: Mechanistic Hazard Profiling

To design an effective disposal strategy, we must first understand the chemical causality behind the compound's reactivity.

  • The Furazan Ring (1,2,5-Oxadiazole): This five-membered, planar heterocycle contains a high-energy N-O-N linkage[3]. Compounds containing this moiety inherently possess a high positive enthalpy of formation[2][4]. While the ethyl and carboxylic acid substituents stabilize this specific molecule compared to highly nitrated furazans, the core remains energy-rich. Under extreme thermal stress or when mixed with incompatible reagents, it can decompose exothermically, releasing toxic nitrogen oxides (NOx)[4][5].

  • The Carboxylic Acid Moiety: This functional group imparts acidity, making the compound a severe irritant to the skin, eyes, and respiratory tract (OSHA Category 2/3 hazards)[5].

Table 1: Quantitative & Qualitative Hazard Summary
ParameterValueCausality / Operational Implication
Chemical Name 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acidContains furazan ring (energetic potential) and carboxylic acid (corrosive/irritant).
CAS Number 1083424-17-2[1]Essential identifier for EHS waste tracking manifests.
Molecular Formula C5H6N2O3[1]High nitrogen-to-carbon ratio dictates NOx emissions upon combustion.
Molecular Weight 142.11 g/mol [1]Used for calculating molar concentrations in waste streams.
Primary Hazards Skin/Eye/Respiratory Irritant[5]Mandates strict PPE and mandatory chemical fume hood usage[6].
Thermal Behavior Exothermic decomposition potential[4]Must avoid extreme heat, friction, and ignition sources[7].
Incompatibilities Strong reducers, strong acids[8][9]Prevents uncontrolled energetic reactions or sensitization in waste streams.

Part 2: Waste Segregation Logic & Workflow

The most critical failure point in laboratory safety is improper waste mixing. Because 1,2,5-oxadiazoles can act as energetic materials under specific conditions, they must never be mixed with incompatible chemical streams such as strong reducing agents, concentrated nitric acid, or highly flammable organic solvents, which could sensitize the waste or initiate an explosive decomposition[9].

WasteWorkflow A 4-Ethyl-1,2,5-oxadiazole- 3-carboxylic acid Waste B Hazard Segregation (Isolate from Reducers/Acids) A->B C Solid Residues & PPE B->C Dry Waste D Solvent Solutions B->D Liquid Waste E Controlled Incineration (Afterburner & Scrubber) C->E Sealed Drums D->E Compatible Carboys F EPA/RCRA Compliant Final Disposal E->F

Workflow for the segregation and controlled incineration of 1,2,5-oxadiazole chemical waste.

Part 3: Standard Operating Procedure (SOP) for Disposal

Trustworthiness requires actionable, verifiable steps. Follow this self-validating protocol to ensure safe cradle-to-grave management.

Phase 1: Preparation and Environmental Control
  • Don Appropriate PPE: Equip nitrile gloves (double-gloving is highly recommended for handling concentrated powders), EN166/OSHA-compliant safety goggles, and a flame-resistant laboratory coat[5].

  • Ventilation: Conduct all waste consolidation inside a certified, properly functioning chemical fume hood to prevent the inhalation of aerosolized dust or volatile solvent vapors[5][6].

Phase 2: Waste Segregation & Containerization
  • Solid Waste (Powders & Contaminated Consumables): Place residual solid 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid, along with contaminated weigh boats, spatulas, and gloves, into a dedicated, sealable, puncture-resistant solid hazardous waste container[10].

  • Liquid Waste (Solutions): If the compound is dissolved in an organic solvent, collect it in a dedicated organic waste carboy.

    • Validation Check: Before adding to the carboy, physically review the waste log to verify that the container holds NO strong acids (e.g., nitric acid) or reducing agents[8][9].

  • Headspace Management: Never fill liquid waste containers beyond 80% capacity. This allows for potential pressure expansion and prevents rupture.

Phase 3: Labeling and Storage
  • Compliance Labeling: Clearly label the container with the full chemical name (no abbreviations), CAS Number (1083424-17-2), and the primary hazards: "Irritant" and "Potentially Energetic Heterocycle"[1][5].

  • Safe Storage: Store the sealed waste containers in a cool, dry, well-ventilated secondary containment tray. Ensure they are strictly segregated from incompatible materials (oxidizers, strong bases, and reducers)[5][6].

Phase 4: Final Disposal via Controlled Incineration
  • Facility Transfer: Do not attempt to neutralize or dispose of this compound down the laboratory drain[11]. It must be transferred to a licensed professional hazardous waste disposal service[5][10].

  • Incineration Requirement: The mandated disposal method for 1,2,5-oxadiazole derivatives is controlled incineration. Because combustion of the furazan ring generates toxic nitrogen oxides, the incinerator must be equipped with an afterburner and a wet scrubber system to safely neutralize the NOx emissions[10][12].

Part 4: Emergency Spill Response

Understanding the "why" behind spill response ensures calm, effective action during an emergency.

  • Isolate the Area: Evacuate non-essential personnel. Immediately remove all ignition sources, as the compound's decomposition can be triggered by extreme heat[5][7].

  • Dry Containment: Do not use combustible materials (like standard paper towels) for large solid spills. Sweep up solid material using non-sparking tools to avoid generating friction or dust[5][7].

  • Decontamination: Wash the spill area with copious amounts of water and soap. Collect all wash water and absorbent materials into a sealed container for hazardous waste incineration[5][11].

References

1.1 2. 4 3.5 4.2 5.3 6.12 7.11 8.8 9.9 10.7 11.6 12.10

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.